8-CPT-cAMP-AM
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H19ClN5O8PS |
|---|---|
Molekulargewicht |
543.9 g/mol |
IUPAC-Name |
[(4aR,6R,7S)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate |
InChI |
InChI=1S/C19H19ClN5O8PS/c1-9(26)29-8-31-34(28)30-6-12-15(33-34)14(27)18(32-12)25-17-13(16(21)22-7-23-17)24-19(25)35-11-4-2-10(20)3-5-11/h2-5,7,12,14-15,18,27H,6,8H2,1H3,(H2,21,22,23)/t12-,14+,15?,18-,34?/m1/s1 |
InChI-Schlüssel |
XXDWNMLPFMCWLU-IONFDMSLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 8-CPT-cAMP-AM in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-CPT-cAMP-AM) is a powerful tool in neuroscience research. As a cell-permeable prodrug, it readily crosses the plasma membrane of neurons. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) group, releasing the active compound, 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP). This active metabolite then modulates neuronal function by targeting key intracellular signaling pathways regulated by cyclic adenosine (B11128) monophosphate (cAMP). This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, with a focus on its molecular targets, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Dual Activation of PKA and Epac
The primary mechanism of action of 8-CPT-cAMP in neurons is the activation of two main downstream effectors of cAMP: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) . While 8-CPT-cAMP can activate both proteins, its relative potency and the resulting downstream signaling can vary depending on the cellular context and experimental conditions.
Activation of Protein Kinase A (PKA)
PKA is a serine/threonine kinase that exists as a tetramer of two regulatory and two catalytic subunits in its inactive state. The binding of cAMP (or its analog, 8-CPT-cAMP) to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a wide array of substrate proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr), thereby regulating their activity.
Activation of Exchange protein directly activated by cAMP (Epac)
Epac1 and Epac2 are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Unlike PKA, Epac proteins are single polypeptides that contain a regulatory cAMP-binding domain and a catalytic GEF domain. The binding of cAMP or 8-CPT-cAMP to the regulatory domain relieves autoinhibition, allowing the GEF domain to catalyze the exchange of GDP for GTP on Rap proteins, thereby activating them.
Quantitative Data on Target Activation
Precise quantitative data on the affinity and potency of 8-CPT-cAMP for PKA and Epac in neurons is crucial for designing and interpreting experiments. While direct comparative data in a single neuronal system is limited, studies on related compounds and in other cell types provide valuable insights. It is important to note that the derivative 8-pCPT-2'-O-Me-cAMP is often used as a more selective Epac activator.
| Compound | Target | Parameter | Value | Cell Type/System | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | In vitro Rap1 activation assay | [1] |
| cAMP | Epac1 | EC50 | 30 µM | In vitro Rap1 activation assay | [1] |
| 8-Br-cAMP | PKA | EC50 (Phase 1) | 706 pM | Rat spinal cord slices (Substance P release) | [2] |
| 8-Br-cAMP | Epac | EC50 (Phase 2) | 392 µM | Rat spinal cord slices (Substance P release) | [2] |
| 8-pCPT-2'-O-Me-cAMP | Epac | EC50 | 5.2 µM | Rat spinal cord slices (Substance P release) | [2] |
| 6-Bnz-cAMP (PKA-selective) | PKA | EC50 | 0.50 pM | Rat spinal cord slices (Substance P release) | [2] |
Signaling Pathways and Cellular Responses in Neurons
The activation of PKA and Epac by 8-CPT-cAMP triggers distinct and sometimes overlapping signaling cascades that culminate in a variety of neuronal responses.
PKA-Mediated Signaling
The PKA pathway is integral to numerous neuronal functions, including synaptic plasticity, gene expression, and ion channel modulation.
Signaling Pathway:
Key Neuronal Responses Mediated by PKA:
-
Regulation of Gene Expression: Activated PKA catalytic subunits can translocate to the nucleus and phosphorylate the transcription factor cAMP Response Element-Binding protein (CREB) at Serine 133.[3] Phosphorylated CREB recruits co-activators to promote the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.[3]
-
Modulation of Ion Channels: PKA can phosphorylate various ion channels, altering their activity and thereby influencing neuronal excitability. This includes the modulation of potassium channels, which can affect the neuronal firing rate.[3]
-
Synaptic Plasticity: PKA plays a crucial role in both long-term potentiation (LTP) and long-term depression (LTD) by phosphorylating key synaptic proteins, including AMPA receptor subunits.[4]
-
Neurotransmitter Release: PKA can enhance neurotransmitter release by phosphorylating proteins involved in the synaptic vesicle cycle, such as Synapsin I.[5]
Epac-Mediated Signaling
The Epac pathway provides a PKA-independent mechanism for cAMP signaling in neurons, with distinct downstream effectors and cellular outcomes.
Signaling Pathway:
Key Neuronal Responses Mediated by Epac:
-
Neurite Outgrowth and Axon Guidance: Epac activation, primarily through Rap1, has been shown to promote neurite outgrowth and is involved in axon guidance.[6][7]
-
Synaptic Plasticity: Epac signaling can contribute to synaptic plasticity, in some cases by modulating the trafficking of AMPA receptors.[8]
-
Neurotransmitter Release: Epac can enhance neurotransmitter release at certain synapses, a process that can be independent of PKA.[9]
-
Cell Adhesion and Morphology: Through the regulation of Rap GTPases, Epac can influence cell adhesion and cytoskeletal dynamics, affecting neuronal morphology.
Crosstalk between PKA and Epac Pathways
The co-activation of PKA and Epac by 8-CPT-cAMP can lead to complex interactions and integrated cellular responses. These pathways can act synergistically, antagonistically, or in parallel to fine-tune neuronal function. For instance, in some contexts, both PKA and Epac are required for cAMP-induced neurite outgrowth.[10] Conversely, in other cell types, PKA and Epac can have opposing effects on cell proliferation.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action in neurons.
Protocol 1: Treatment of Primary Neuronal Cultures with this compound
Objective: To activate cAMP signaling pathways in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
This compound (stock solution in DMSO)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in sterile DMSO. Store aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., 1-100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Gently remove half of the culture medium from the neuronal cultures and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cultures for the desired period (e.g., 30 minutes for acute signaling events, or 24-48 hours for neurite outgrowth studies) at 37°C in a 5% CO2 incubator.
-
Proceed with downstream analysis (e.g., Western blotting, immunofluorescence, or morphological analysis).
Protocol 2: Western Blotting for Phospho-CREB (Ser133)
Objective: To quantify the activation of the PKA-CREB signaling pathway.
Materials:
-
Treated and control neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the neurons twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
Protocol 3: Rap1 Activation Assay (Pull-down)
Objective: To measure the activation of the Epac-Rap1 signaling pathway.
Materials:
-
Treated and control neuronal cultures
-
Lysis buffer (containing GST-RalGDS-RBD fusion protein)
-
Glutathione-agarose beads
-
Wash buffer
-
Primary antibody: Mouse anti-Rap1
-
Secondary antibody: HRP-conjugated anti-mouse IgG
Procedure:
-
Lyse the treated and control neurons in the specialized lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with glutathione-agarose beads coupled to GST-RalGDS-RBD (which specifically binds to GTP-bound, active Rap1) for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three times with wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Rap1 antibody.
-
Run a parallel Western blot with a portion of the total cell lysate to determine the total Rap1 levels for normalization.
Protocol 4: Neurite Outgrowth Assay
Objective: To quantify the effect of this compound on neuronal morphology.
Materials:
-
Treated and control neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-β-III tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
After the desired treatment period, fix the neurons with 4% PFA for 20 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour in blocking buffer.
-
Incubate with the anti-β-III tubulin antibody (e.g., 1:500 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution) and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of cAMP signaling in neuronal function. Its ability to activate both PKA and Epac pathways allows for the dissection of their distinct and overlapping roles in processes such as gene expression, synaptic plasticity, and neuronal morphology. A thorough understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols, is essential for the rigorous design and interpretation of neuroscience research. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their studies of the nervous system.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic AMP and Its Effects on Neurotransmitter Release and Brain Function - Creative Proteomics [creative-proteomics.com]
- 4. Epac: effectors and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PKA regulation of neuronal function requires the dissociation of catalytic subunits from regulatory subunits [elifesciences.org]
- 9. Activation of exchange protein activated by cyclic-AMP enhances long-lasting synaptic potentiation in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-CPT-cAMP-AM: Elucidating its Primary Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-CPT-cAMP-AM is a widely utilized synthetic analog of cyclic adenosine (B11128) monophosphate (cAMP), engineered for high cell permeability and selective activation of specific downstream effectors. This technical guide provides a comprehensive overview of the primary cellular target of this compound, its mechanism of action, and the associated signaling pathways. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows to facilitate a deeper understanding for researchers in cellular biology and drug development.
Introduction: The Role of cAMP and the Advent of Selective Analogs
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes, including gene expression, cell proliferation, and apoptosis.[1] The cellular effects of cAMP are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2] To dissect the distinct contributions of these pathways, researchers rely on synthetic cAMP analogs with modified structures that confer selectivity for one effector over the other. 8-(4-Chlorophenylthio)-3',5'-cyclic monophosphate (8-CPT-cAMP) is one such analog. Its acetoxymethyl ester derivative, this compound, is a cell-permeant prodrug that, upon entry into the cell, is hydrolyzed by intracellular esterases to release the active 8-CPT-cAMP molecule.[3][4]
The Primary Cellular Target: Exchange Protein Directly Activated by cAMP (Epac)
The primary cellular target of 8-CPT-cAMP is the Exchange protein directly activated by cAMP (Epac) .[2][5] There are two isoforms of Epac, Epac1 and Epac2, which function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[6] The analog 8-pCPT-2'-O-Me-cAMP , generated from its AM-ester prodrug, is a potent and highly selective activator of Epac, exhibiting significantly lower affinity for PKA.[3][7] This selectivity is a key attribute that allows researchers to specifically probe the Epac signaling pathway, independent of PKA activation.
Mechanism of Action
Upon binding of 8-pCPT-2'-O-Me-cAMP to the cyclic nucleotide-binding domain of Epac, the protein undergoes a conformational change. This change relieves the autoinhibitory interaction between the regulatory and catalytic domains, thereby activating its GEF function.[8] Activated Epac then catalyzes the exchange of GDP for GTP on Rap1, leading to the activation of this small G protein. Activated Rap1, in turn, initiates a cascade of downstream signaling events that influence various cellular functions, including cell adhesion, junction formation, and secretion.[6][9]
Quantitative Data: Selectivity and Potency
The selectivity of 8-CPT-cAMP analogs for Epac over PKA is a critical feature for their use in research. The following tables summarize key quantitative data from the literature, highlighting the potency and selectivity of these compounds.
| Compound | Target | Parameter | Value | Reference(s) |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [3] |
| cAMP | Epac1 | EC50 | 30 µM | [3] |
| 8-CPT compounds | PKA | Relative Potency | 30 to 100-fold less potent than cAMP | [5] |
Table 1: Activation Constants for Epac1 and PKA. This table illustrates the higher potency of 8-pCPT-2'-O-Me-cAMP for Epac1 compared to the endogenous activator, cAMP, and its significantly reduced potency for PKA.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Signaling Pathway of this compound. This diagram illustrates the entry of the prodrug into the cell, its conversion to the active form, and the subsequent activation of the Epac-Rap1 signaling cascade.
Figure 2: Workflow for Rap1 Activation Assay. A schematic representation of the key steps involved in a pull-down assay to measure the activation of Rap1 following treatment with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Rap1 Activation Assay (Pull-Down Method)
This assay is used to specifically measure the amount of active, GTP-bound Rap1 in cell lysates.
Materials:
-
Cell line of interest
-
8-pCPT-2'-O-Me-cAMP-AM (stock solution in DMSO)
-
Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
RalGDS-RBD (Ras binding domain) agarose (B213101) beads
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM for the specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis/Wash Buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down of Active Rap1: Incubate equal amounts of protein from each sample with RalGDS-RBD agarose beads. These beads specifically bind to the GTP-bound (active) form of Rap1.
-
Washing: Wash the beads several times with Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-Rap1 antibody to detect the amount of active Rap1 pulled down. A fraction of the total cell lysate should also be run to determine the total Rap1 levels as a loading control.
-
Analysis: Quantify the band intensities to determine the fold-change in Rap1 activation upon treatment.
PKA Activity Assay
This assay measures the kinase activity of PKA in cell lysates.
Materials:
-
Cell lysates treated with this compound or a known PKA activator (e.g., Forskolin).
-
PKA kinase activity assay kit (e.g., colorimetric or fluorescent). These kits typically provide a PKA-specific substrate (e.g., Kemptide), ATP, and antibodies to detect the phosphorylated substrate.
-
Microplate reader.
Procedure:
-
Prepare Cell Lysates: Treat cells as described in the Rap1 activation assay protocol.
-
Follow Kit Instructions: The specific steps will vary depending on the commercial kit used. Generally, the procedure involves:
-
Incubating the cell lysate with the PKA substrate and ATP in a microplate well.
-
Washing the wells to remove unbound components.
-
Adding a primary antibody that specifically recognizes the phosphorylated substrate.
-
Adding a secondary, enzyme-conjugated antibody.
-
Adding a substrate for the enzyme to produce a detectable signal (colorimetric or fluorescent).
-
-
Data Analysis: Measure the signal using a microplate reader. The signal intensity is proportional to the PKA activity in the sample. Compare the activity in this compound-treated cells to control and positive control (PKA activator) samples.
Measurement of Intracellular cAMP Levels
This assay quantifies the total intracellular concentration of cAMP.
Materials:
-
Cells treated with this compound or other compounds that modulate adenylyl cyclase activity.
-
cAMP immunoassay kit (e.g., ELISA or HTRF). These kits are based on the principle of competitive binding between the cAMP in the sample and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.
-
Cell lysis buffer (often 0.1 M HCl to inactivate PDEs).
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds in the presence of a PDE inhibitor. Lyse the cells according to the kit's instructions.
-
Assay Performance:
-
Add cell lysates and cAMP standards to the wells of the assay plate.
-
Add the labeled cAMP tracer and the anti-cAMP antibody.
-
Incubate to allow for competitive binding.
-
-
Signal Detection: The method of detection will depend on the kit format (e.g., absorbance for ELISA, fluorescence for HTRF).
-
Data Analysis: Generate a standard curve using the known concentrations of cAMP standards. Use this curve to determine the concentration of cAMP in the experimental samples. The signal is inversely proportional to the amount of cAMP in the sample.
Conclusion
This compound is a powerful pharmacological tool for the specific investigation of the Epac signaling pathway. Its primary cellular target is Epac, which it activates with high potency and selectivity over PKA. This selectivity allows for the decoupling of Epac-mediated events from those regulated by PKA, providing researchers with a means to elucidate the specific roles of the Epac-Rap1 axis in a wide range of cellular processes. The experimental protocols provided in this guide offer a starting point for the characterization of the cellular effects of this compound and the dissection of the downstream consequences of Epac activation. A thorough understanding of its mechanism of action and the appropriate experimental methodologies is crucial for its effective use in both basic research and drug discovery.
References
- 1. Selective small-molecule EPAC activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 9. CAP1 (Cyclase-Associated Protein 1) mediates the cyclic AMP signals that activate Rap1 in stimulating matrix adhesion of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a Second Messenger: A Technical Guide to the Discovery and Development of Cell-Permeable cAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. Its discovery opened a new chapter in our understanding of signal transduction. However, the inherent cell impermeability of cAMP posed a significant challenge for researchers seeking to manipulate this critical signaling pathway directly. This technical guide provides an in-depth exploration of the discovery and development of cell-permeable cAMP analogs, from the early pioneering compounds to the highly selective molecular tools available today. We will delve into the core chemical modifications that confer cell permeability and target specificity, present key quantitative data in a comparative format, and provide detailed experimental protocols for their characterization. This guide is intended to be a comprehensive resource for researchers and drug development professionals working to unravel the complexities of cAMP signaling and harness its therapeutic potential.
Introduction: The Central Role of cAMP in Cellular Signaling
Discovered by Earl Sutherland and Ted Rall in the mid-1950s, cyclic AMP is a key intracellular second messenger that translates a wide variety of extracellular signals into specific cellular responses.[1][2] The synthesis of cAMP from ATP is catalyzed by adenylyl cyclase, an enzyme typically activated by G protein-coupled receptors (GPCRs).[1] Once produced, cAMP exerts its effects primarily through the activation of two main downstream effectors: Protein Kinase A (PKA) and the more recently discovered Exchange Protein Directly Activated by cAMP (Epac).[2][3]
The cAMP signaling pathway is integral to numerous physiological processes, including metabolism, gene transcription, cell growth and differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in a range of pathologies, from cancer to cardiovascular disease. The ability to precisely manipulate intracellular cAMP levels and the activity of its effectors is therefore of paramount importance for both basic research and therapeutic development.
The Dawn of an Era: Early Cell-Permeable cAMP Analogs
The polar nature of the phosphate (B84403) group in cAMP prevents its passive diffusion across the lipophilic cell membrane. This limitation spurred the development of chemically modified analogs that could enter cells and mimic the effects of endogenous cAMP.
Dibutyryl-cAMP (db-cAMP): A Pioneering Prodrug
One of the first and most widely used cell-permeable cAMP analogs is N6,2'-O-dibutyryladenosine-3',5'-cyclic monophosphate, or dibutyryl-cAMP (db-cAMP).[5][6][7][8] The addition of two butyryl groups increases the lipophilicity of the molecule, facilitating its passage across the cell membrane.[5] Once inside the cell, endogenous esterases cleave the butyryl groups, releasing the active N6-monobutyryl-cAMP and, to a lesser extent, cAMP itself. This intracellular conversion makes db-cAMP a prodrug. While effective at elevating intracellular cAMP signaling, it's important to note that the butyrate (B1204436) byproduct can have off-target effects, such as the inhibition of histone deacetylases (HDACs).[5]
8-Bromo-cAMP: Enhancing Stability and Potency
Another early and influential analog is 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP).[9][10][11][12] The substitution of a bromine atom at the 8-position of the adenine (B156593) ring serves two key purposes: it increases the lipophilicity of the molecule, thereby enhancing cell permeability, and it confers resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP.[12] This increased stability leads to a more sustained elevation of intracellular cAMP levels compared to the unmodified nucleotide.[12]
The Quest for Specificity: Targeting PKA and Epac
The discovery of Epac as a PKA-independent effector of cAMP signaling created a demand for analogs that could selectively activate one pathway over the other. This led to a new wave of rational drug design, resulting in highly specific molecular probes.
PKA-Selective Analogs
Analogs with modifications primarily at the N6-position of the adenine ring, such as N6-benzoyl-cAMP (6-Bnz-cAMP), have been shown to be potent and selective activators of PKA with little to no effect on Epac.[13] These compounds have been instrumental in dissecting the specific roles of PKA in various cellular processes.
Epac-Selective Analogs: The Rise of "007"
A significant breakthrough in the field was the development of Epac-selective cAMP analogs (ESCAs). The key modification for Epac selectivity is a 2'-O-methyl substitution on the ribose ring. This modification sterically hinders binding to the cAMP-binding domains of PKA while being accommodated by the corresponding domains in Epac.
One of the most widely used ESCAs is 8-(4-chlorophenylthio)-2'-O-methyl-cAMP, often referred to as "007".[14][15] This compound is a potent and selective activator of Epac. To further improve its utility in cellular studies, a more cell-permeable acetoxymethyl (AM) ester prodrug version, 8-pCPT-2'-O-Me-cAMP-AM, was developed.[3][16][17] The AM group is cleaved by intracellular esterases, releasing the active "007" inside the cell.
Quantitative Data on Key Cell-Permeable cAMP Analogs
The following tables summarize key quantitative data for some of the most commonly used cell-permeable cAMP analogs. These values can vary depending on the specific assay conditions and cell type used.
| Analog | Target(s) | Activation Constant (Ka) or EC50 for PKA | Activation Constant (Ka) or EC50 for Epac | Relative Cell Permeability | Resistance to PDEs |
| Dibutyryl-cAMP (db-cAMP) | PKA & Epac (non-selective) | ~1-10 µM | ~5-50 µM | Moderate | Moderate (active metabolites are susceptible) |
| 8-Bromo-cAMP | PKA & Epac (non-selective) | ~0.5-5 µM | ~2-20 µM | Moderate | High |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | PKA-selective | ~0.1-1 µM | >100 µM | High | Moderate |
| 8-pCPT-2'-O-Me-cAMP ("007") | Epac-selective | >100 µM | ~1-5 µM | Moderate | High |
| 8-pCPT-2'-O-Me-cAMP-AM | Epac-selective (prodrug) | >100 µM (active form) | ~0.1-1 µM (active form) | High | High (active form) |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of cell-permeable cAMP analogs.
Protocol for PKA Kinase Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the activity of PKA in response to cAMP analogs.
Materials:
-
PKA Kinase Activity Kit (e.g., from Abcam, Arbor Assays, or Millipore)[5][18][19][20]
-
Cell lysate or purified PKA
-
cAMP analog of interest
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all buffers, substrates, and standards as described in the kit manual.
-
Sample Preparation: If using cell lysates, prepare them according to the kit's instructions, ensuring to include phosphatase inhibitors.
-
Assay Setup: Add the appropriate reagents (e.g., kinase buffer, PKA substrate) to the wells of the microplate.
-
Addition of Analog: Add varying concentrations of the cAMP analog to the respective wells. Include a positive control (e.g., a known PKA activator) and a negative control (vehicle).
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the recommended temperature and time (e.g., 30°C for 90 minutes).[19]
-
Detection: After incubation, add the detection reagents, which typically involve a primary antibody that recognizes the phosphorylated substrate and a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop Signal: Add the chromogenic substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Add a stop solution to halt the color development.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the PKA activity for each concentration of the cAMP analog.
Protocol for Epac Activation Assay (FRET-based)
This protocol outlines a Förster Resonance Energy Transfer (FRET)-based assay to monitor the activation of Epac in live cells.
Materials:
-
Mammalian cell line
-
Epac-based FRET biosensor plasmid (e.g., CFP-Epac-YFP)
-
Transfection reagent
-
Fluorescence microscope with FRET capabilities
-
cAMP analog of interest
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line and transfect them with the Epac FRET biosensor plasmid using a suitable transfection reagent. Allow 24-48 hours for biosensor expression.
-
Live-Cell Imaging Setup: Plate the transfected cells on glass-bottom dishes suitable for microscopy. Mount the dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Baseline FRET Measurement: Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP at ~430 nm) and measuring the emission of both the donor and acceptor (e.g., YFP at ~530 nm).
-
Stimulation with Analog: Add the cell-permeable cAMP analog at the desired concentration to the cells.
-
Time-Lapse Imaging: Acquire FRET images at regular intervals to monitor the change in the FRET ratio (acceptor emission / donor emission) over time. An increase or decrease in the FRET ratio (depending on the biosensor design) indicates Epac activation.
-
Data Analysis: Quantify the change in the FRET ratio over time for each cell. Normalize the data to the baseline to determine the fold-change in Epac activity.
Protocol for Cell Permeability Assay (Caco-2 Transwell Model)
This protocol describes the use of the Caco-2 cell line in a Transwell system to assess the permeability of cAMP analogs.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
cAMP analog of interest
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Caco-2 Cell Culture: Culture Caco-2 cells and seed them onto the Transwell inserts. Allow the cells to differentiate for approximately 21 days to form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayer with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add the cAMP analog solution (at a known concentration in HBSS) to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of the cAMP analog in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
Visualizing the Concepts: Diagrams and Workflows
The cAMP Signaling Pathway
References
- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. dibutyryl.com [dibutyryl.com]
- 8. Dibutyryl-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
- 17. bio-techne.com [bio-techne.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. arborassays.com [arborassays.com]
- 20. abcam.com [abcam.com]
An In-depth Technical Guide to 8-CPT-cAMP-AM in the cAMP/PKA Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 8-(4-Chlorophenylthio)-cAMP-AM (8-CPT-cAMP-AM), a critical tool for investigating the cyclic AMP (cAMP) signaling cascade. We will delve into its mechanism of action, quantitative parameters, and detailed experimental protocols, offering insights for its effective application in research and drug development.
Introduction: The Need for a Potent, Cell-Permeable cAMP Analog
The cAMP signaling pathway is a ubiquitous second messenger system that regulates a vast array of physiological processes, from metabolism and gene transcription to cell growth and differentiation. A key effector in this pathway is cAMP-dependent Protein Kinase A (PKA). The study of this pathway often requires direct and specific activation of PKA within living cells. While cAMP itself is cell-impermeable, researchers have developed synthetic analogs to overcome this limitation.
This compound is a highly membrane-permeant prodrug of the potent PKA activator, 8-CPT-cAMP.[1] Its lipophilic nature, conferred by the acetoxymethyl (AM) ester group, allows it to readily cross the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active 8-CPT-cAMP molecule, which then directly activates PKA.[2]
Mechanism of Action
The canonical activation of PKA occurs when two cAMP molecules bind to each of the two regulatory (R) subunits of the inactive PKA holoenzyme. This binding induces a conformational change, causing the dissociation of the two catalytic (C) subunits. These freed catalytic subunits are then active and can phosphorylate downstream target proteins on serine and threonine residues.
8-CPT-cAMP mimics the action of endogenous cAMP. After its intracellular conversion from this compound, it binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. 8-CPT-cAMP is known to display selectivity for Site B of the type II PKA regulatory subunit.[3]
Figure 1. Intracellular activation of PKA by the prodrug this compound.
Advantages and Quantitative Profile
This compound offers several advantages over other methods of PKA activation, such as using forskolin (B1673556) to stimulate adenylyl cyclase or using other cAMP analogs. Its key benefit is its high lipophilicity and consequent membrane permeability, allowing for direct and controlled delivery of the active compound into the cell.[4] Unlike broad adenylyl cyclase activators, it bypasses upstream signaling events, providing a more specific tool for studying PKA-dependent processes.
While 8-CPT-cAMP is a potent PKA activator, it is crucial to note its activity on other cellular targets, particularly phosphodiesterases (PDEs). This off-target activity should be considered when interpreting experimental results.[5]
Table 1: Quantitative Data for 8-CPT-cAMP
| Parameter | Value | Target | Notes |
|---|---|---|---|
| PKA Activation | |||
| EC50 (PKA RIα) | 342 nM | PKA Type Iα | Concentration for 50% maximal activation.[3] |
| EC50 (PKA RIIβ) | 96 nM | PKA Type IIβ | Concentration for 50% maximal activation.[3] |
| Binding Selectivity | Site B | PKA Type II | Displays preferential binding to site B of the RII subunit.[3] |
| PDE Inhibition | |||
| IC50 (PDE VA) | 0.9 µM | cGMP-specific PDE | Potent inhibition, similar to zaprinast.[5][6] |
| IC50 (PDE III) | 24 µM | cGMP-inhibited PDE | Moderate inhibition.[5] |
| IC50 (PDE IV) | 25 µM | cAMP-specific PDE | Moderate inhibition.[5] |
Detailed Experimental Protocols
Förster Resonance Energy Transfer (FRET) biosensors are powerful tools for monitoring PKA activity in real-time in living cells.[7] A common type of PKA FRET sensor consists of a PKA substrate sequence flanked by two fluorescent proteins (e.g., CFP and YFP). Upon phosphorylation by active PKA, a conformational change in the sensor alters the distance or orientation between the fluorophores, leading to a change in the FRET signal.
Objective: To quantitatively measure the activation of PKA in response to this compound treatment in living cells.
Materials:
-
Cells expressing a PKA FRET biosensor (e.g., AKAR4).
-
This compound (stock solution in DMSO).
-
Fluorescence microscope equipped for FRET imaging (with CFP excitation and CFP/YFP emission filters).
-
Imaging medium (e.g., HBSS).
Procedure:
-
Cell Culture: Plate cells expressing the PKA FRET biosensor onto glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to 60-80% confluency.
-
Sample Preparation: Before imaging, replace the culture medium with imaging medium and allow the cells to equilibrate in the microscope's incubation chamber (37°C, 5% CO2).
-
Baseline Imaging: Acquire baseline images of the cells. This involves capturing both a CFP image (excitation ~430 nm, emission ~475 nm) and a FRET image (excitation ~430 nm, emission ~535 nm).
-
Stimulation: Add this compound to the dish to achieve the desired final concentration (e.g., 10-100 µM).
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images, capturing both CFP and FRET channels at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to observe the full response (e.g., 15-30 minutes).
-
Data Analysis:
-
Correct images for background fluorescence.
-
Calculate the FRET ratio (YFP/CFP or FRET/CFP) for each cell or region of interest over time.
-
Normalize the ratio to the baseline to observe the change in PKA activity. Plot the normalized FRET ratio against time to visualize the activation kinetics.
-
Figure 2. Workflow for monitoring PKA activation using a FRET biosensor.
This protocol measures the catalytic activity of PKA from cell lysates by quantifying the phosphorylation of a specific substrate peptide.
Objective: To determine the effect of this compound treatment on total PKA catalytic activity in cell populations.
Materials:
-
Cultured cells.
-
This compound.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
PKA reaction buffer.
-
PKA substrate peptide (e.g., Kemptide).
-
[γ-³²P]ATP.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading in the kinase assay.
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and the cell lysate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.[3]
-
-
Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]
-
Quantification: Measure the incorporated radioactivity on the paper using a scintillation counter. The amount of incorporated ³²P is directly proportional to PKA activity.
-
Analysis: Compare the PKA activity in lysates from this compound-treated cells to that of control cells.
Applications in Research and Drug Development
This compound is an invaluable tool for:
-
Validating PKA as a Drug Target: By specifically activating PKA, researchers can probe its role in disease models and validate its potential as a therapeutic target.
-
Investigating Downstream Signaling: It allows for the elucidation of signaling pathways downstream of PKA, including changes in gene expression and cellular function.[3] For example, treatment of S49 lymphoma cells with 8-CPT-cAMP led to altered expression of thousands of genes.[3]
-
Studying Cellular Processes: It is widely used to study PKA's role in apoptosis, cell cycle arrest, differentiation, and ion channel regulation.[3][8]
-
Cancer Research: The antiproliferative effects of cAMP analogs are well-documented. 8-CPT-cAMP has been shown to enhance the therapeutic effect of ATRA in certain models of acute promyelocytic leukemia.[8][9]
Conclusion
This compound is a potent and specific tool for the intracellular activation of PKA. Its cell-permeable nature allows for controlled experimental manipulation of the cAMP/PKA signaling pathway. A thorough understanding of its mechanism, quantitative properties, and potential off-target effects, as detailed in this guide, is essential for its effective use in dissecting the complex roles of PKA in cellular physiology and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biolog.de [biolog.de]
- 5. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interrogating cyclic AMP signaling using optical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Epac-Dependent Signaling: A Technical Guide to Using 8-CPT-cAMP-AM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Exchange protein directly activated by cAMP (Epac) signaling pathway and the use of the cell-permeable activator, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-CPT-cAMP-AM), to investigate its function. This document outlines the core principles of Epac activation, detailed experimental protocols for its study, and guidance on data interpretation, including potential off-target effects.
Introduction to Epac Signaling
Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular processes. While Protein Kinase A (PKA) has long been considered the primary effector of cAMP, the discovery of Epac has unveiled a parallel, PKA-independent signaling axis.[1] Epac proteins, comprising Epac1 and Epac2 isoforms, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[1][2]
Upon binding cAMP, Epac undergoes a conformational change that relieves autoinhibition and activates its GEF domain.[3][4] This catalytic activity promotes the exchange of GDP for GTP on Rap proteins, leading to their activation.[5] Activated Rap GTPases, in turn, modulate a plethora of downstream effectors, influencing critical cellular functions such as cell adhesion, junction formation, secretion, gene expression, and cell proliferation and differentiation.[1][6] The two isoforms, Epac1 and Epac2, exhibit distinct tissue distributions and can engage different downstream signaling partners, contributing to the specificity of cAMP signaling in various cell types.[1][7]
This compound: A Tool for Probing Epac Signaling
To dissect the specific contributions of the Epac pathway, researchers utilize selective pharmacological tools. 8-CPT-cAMP is a cAMP analog that demonstrates a higher affinity for Epac than for the regulatory subunits of PKA, making it a valuable instrument for preferential Epac activation.[8][9] However, the polar nature of 8-CPT-cAMP limits its ability to cross the plasma membrane of living cells.
To overcome this limitation, the acetoxymethyl (AM) ester-modified version, this compound, was developed.[2] The lipophilic AM group facilitates passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, releasing the active 8-CPT-cAMP molecule, which can then bind to and activate Epac.[2][10]
Core Experimental Protocols
Investigating Epac signaling typically involves a combination of techniques to monitor Epac activation, the activation of its direct downstream target Rap1, and the resulting cellular phenotype.
FRET-Based Measurement of Epac Activation in Live Cells
Förster Resonance Energy Transfer (FRET) biosensors are powerful tools for monitoring the conformational changes associated with protein activation in real-time within living cells.[1][4] Epac-based FRET sensors, often consisting of Epac sandwiched between a cyan fluorescent protein (CFP) donor and a yellow fluorescent protein (YFP) acceptor, are widely used.[1][11] In the inactive state, CFP and YFP are in close proximity, allowing for FRET. Upon cAMP binding and subsequent conformational change, the distance between CFP and YFP increases, leading to a decrease in FRET, which can be quantified as a change in the CFP/YFP emission ratio.[1][11]
Protocol:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with a CFP-Epac-YFP biosensor plasmid using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
-
Imaging Setup:
-
Use an inverted microscope equipped for live-cell imaging with CFP and YFP filter sets.
-
Maintain cells in an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES) at 37°C.
-
-
Data Acquisition:
-
Stimulation and Recording:
-
Add this compound to the imaging buffer at the desired final concentration (typically 10-200 µM).[13]
-
Continuously record the CFP and YFP fluorescence to monitor the change in the FRET ratio over time. A decrease in the YFP/CFP ratio (or an increase in the CFP/YFP ratio) indicates Epac activation.[1][14]
-
-
Controls:
-
Positive Control: Use a direct activator of adenylyl cyclase, such as forskolin (B1673556) (e.g., 25 µM), to elicit a maximal cAMP response and FRET change.[1][11]
-
Vehicle Control: Add the vehicle (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent.
-
Rap1 Activation Pull-Down Assay
This biochemical assay measures the amount of active, GTP-bound Rap1 in cell lysates. It utilizes the Rap1-binding domain (RBD) of RalGDS, which specifically binds to Rap1-GTP.[6][7] The RBD is typically expressed as a GST-fusion protein and immobilized on glutathione-agarose beads to "pull down" active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 200 µM for 30 minutes) or other stimuli.[13]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., 1X Assay/Lysis Buffer from a commercial kit) and scraping.[2][6]
-
Incubate on ice for 10-20 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.[2][6]
-
-
Pull-Down of Active Rap1:
-
Normalize the protein concentration of the lysates.
-
Add RalGDS-RBD agarose (B213101) beads to each lysate sample.[6][15]
-
-
Washing:
-
Elution and Western Blotting:
-
Resuspend the final bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes.[2][6]
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Rap1.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Also, run a Western blot on the total cell lysates to show equal loading of total Rap1 protein.
-
-
Controls:
-
Positive Control: Treat a lysate sample with the non-hydrolyzable GTP analog, GTPγS, to maximally activate Rap1.[6][7]
-
Negative Control: Treat a lysate sample with GDP to ensure Rap1 is in its inactive state.[6][7]
-
Untreated Control: Include a lysate sample from untreated cells to determine the basal level of Rap1 activation.
-
Cell Adhesion Assay
Epac-Rap1 signaling is a well-established regulator of integrin-mediated cell adhesion.[16] A common method to quantify this is a colorimetric or fluorometric assay that measures the number of cells adhering to an extracellular matrix (ECM)-coated surface.
Protocol:
-
Plate Coating:
-
Cell Plating and Treatment:
-
Prepare a cell suspension in serum-free medium.
-
Add this compound or other test compounds to the cell suspension.
-
Seed the cells (e.g., 4 x 10^5 cells/ml) into the coated wells.[9]
-
-
Adhesion Incubation:
-
Washing:
-
Carefully remove the non-adherent cells by gently washing the wells 2-3 times with PBS or a wash buffer.[9]
-
-
Quantification of Adherent Cells:
-
Crystal Violet Staining:
-
Fluorescence-Based (e.g., CyQuant® Assay):
-
Freeze the plate at -70°C for at least 30 minutes.
-
Thaw the plate and lyse the cells with a buffer containing a DNA-binding fluorescent dye (e.g., CyQuant® GR dye).
-
Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 480/520 nm).
-
-
-
Controls:
-
Negative Control: Use wells coated only with the blocking agent (e.g., BSA) to measure non-specific cell binding.[17]
-
Untreated Control: Measure the adhesion of cells in the absence of this compound.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between different conditions.
Quantitative Data Summary
| Experiment | Parameter Measured | Untreated Control | This compound Treated | Positive Control (e.g., Forskolin/GTPγS) | Negative Control (e.g., Vehicle/GDP) |
| FRET Assay | Change in FRET Ratio (YFP/CFP) | Baseline | Decrease | Maximal Decrease | No Change |
| Rap1 Pull-Down | Relative Rap1-GTP Level (Band Intensity) | Basal Level | Increase | High Level | Low/Undetectable Level |
| Cell Adhesion | Adherent Cells (Absorbance/Fluorescence) | Basal Adhesion | Increase | Varies by Cell Type | Minimal Adhesion (on BSA) |
Considerations and Potential Off-Target Effects
While this compound is a powerful tool, it is crucial to be aware of its limitations and potential for off-target effects.
-
PKA Activation: At high concentrations, 8-CPT-cAMP can activate PKA.[9] It is advisable to perform dose-response experiments and use the lowest effective concentration. The use of PKA-specific inhibitors (e.g., H-89, Rp-8-Br-cAMPS) can help to confirm that the observed effects are PKA-independent.[9]
-
Phosphodiesterase (PDE) Inhibition: Some cAMP analogs, including 8-CPT-cAMP, have been shown to inhibit certain PDEs.[2] This could lead to an overall increase in intracellular cAMP levels, which might indirectly affect the signaling pathways under investigation.
-
Metabolites: The intracellular metabolites of 8-CPT-cAMP could potentially have their own biological activities.
-
Cell-Type Specificity: The optimal concentration of this compound and the time course of the response can vary significantly between different cell types. Empirical optimization is essential for each experimental system.
Conclusion
The Epac signaling pathway represents a critical, PKA-independent branch of cAMP-mediated cellular regulation. The cell-permeable analog this compound is an invaluable tool for specifically probing the functional roles of Epac. By employing a combination of robust experimental techniques, such as FRET-based live-cell imaging, Rap1 activation assays, and functional cellular assays, researchers can effectively delineate the contributions of Epac to a wide range of physiological and pathophysiological processes. Careful experimental design, including appropriate controls and an awareness of potential off-target effects, is paramount for the accurate interpretation of data and the advancement of our understanding of this important signaling cascade.
References
- 1. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 3. researchgate.net [researchgate.net]
- 4. neweastbio.com [neweastbio.com]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 10. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 11. A Comparison of Donor-Acceptor Pairs for Genetically Encoded FRET Sensors: Application to the Epac cAMP Sensor as an Example | PLOS One [journals.plos.org]
- 12. The cAMP-activated GTP exchange factor, Epac1 Upregulates Plasma Membrane and Nuclear Akt Kinase Activities in 8-CPT-2-O-Me-cAMP-Stimulated Macrophages: Gene silencing of the cAMP-activated GTP exchange Epac1 prevents 8-CPT-2-O-Me-cAMP activation of Akt activity in macrophages* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. content.abcam.com [content.abcam.com]
- 15. rupress.org [rupress.org]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Rap1 Activation: A Technical Guide to 8-CPT-cAMP-AM
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-CPT-cAMP-AM), as a powerful tool for the specific activation of the small GTPase Rap1. This cell-permeable cyclic AMP (cAMP) analog provides a means to dissect the intricate signaling pathways governed by the Exchange Protein directly Activated by cAMP (Epac), offering a valuable methodology for researchers in cell biology and drug development.
Introduction to this compound and the Epac-Rap1 Signaling Axis
Cyclic AMP is a ubiquitous second messenger that orchestrates a multitude of cellular processes. Its effects are primarily mediated through two distinct families of intracellular receptors: the well-known Protein Kinase A (PKA) and the more recently identified Epac proteins (Epac1 and Epac2). While PKA is a serine/threonine kinase, Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the Ras-like small GTPases Rap1 and Rap2.
The development of Epac-selective cAMP analogs has been instrumental in deconvoluting the PKA-independent signaling cascades of cAMP. This compound stands out as a potent and selective activator of Epac.[1] Its acetoxymethyl ester modification confers cell permeability, allowing it to readily cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-CPT-cAMP molecule. This active form exhibits a high affinity for Epac, promoting the exchange of GDP for GTP on Rap1, thereby switching Rap1 to its active, GTP-bound state.[2] This targeted activation allows for the specific investigation of the downstream consequences of Epac-Rap1 signaling, which include the regulation of cell adhesion, junctional integrity, exocytosis, and gene expression.[3][4][5]
Mechanism of Action
The mechanism by which this compound induces Rap1 activation is a direct consequence of its selective interaction with Epac proteins.
Quantitative Data on this compound in Rap1 Activation
The following table summarizes quantitative data from various studies, highlighting the effective concentrations and observed effects of this compound on Rap1 activation.
| Cell Type | This compound Concentration | Incubation Time | Fold Increase in Rap1-GTP | Reference |
| Rat INS-1 | 3.0 µM | Not Specified | 4.79-fold | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Not Specified | Induces Rap activation | [1] |
| Jurkat-Epac1 cells | Not Specified | Not Specified | Triggers adhesion (Rap1 dependent) | [1] |
| High throughput assay | 0.3-3.0 μM | 0-300 sec | Dose- and time-dependent activation | [7] |
Experimental Protocols
A widely used method to quantify the activation state of Rap1 is the pull-down assay. This technique utilizes a protein domain that specifically binds to the active, GTP-bound form of Rap1. The RalGDS-RBD (Ral Guanine Dissociation Stimulator - Ras Binding Domain) is commonly used for this purpose.
Rap1 Pull-Down Activation Assay
This protocol outlines the general steps for performing a Rap1 activation assay using this compound to stimulate cells.
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
RalGDS-RBD agarose beads
-
GTPγS (for positive control)
-
GDP (for negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to 80-90% confluency.
-
Starve cells in serum-free medium if necessary, depending on the cell type and experimental design.
-
Treat cells with the desired concentration of this compound for the appropriate time. Include vehicle-treated (DMSO) cells as a negative control.
-
-
Cell Lysis:
-
After stimulation, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold Lysis/Wash Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Equalize the protein concentration for all samples with Lysis/Wash Buffer.
-
-
Rap1 Pull-Down:
-
To an appropriate amount of cell lysate (typically 0.5-1 mg of total protein), add RalGDS-RBD agarose beads.[8]
-
For positive and negative controls, a separate aliquot of untreated lysate can be loaded with non-hydrolyzable GTPγS or GDP, respectively, prior to incubation with the beads.[9]
-
Incubate the tubes at 4°C for 1 hour with gentle agitation.[8]
-
Pellet the beads by centrifugation at 14,000 x g for 10-30 seconds at 4°C.[8]
-
Carefully remove the supernatant.
-
Wash the beads three times with Lysis/Wash Buffer, pelleting the beads by centrifugation after each wash.[8]
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.
-
Also, load a small amount of the total cell lysate (input) to verify equal protein loading.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Rap1, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. The intensity of the band in the pull-down lane corresponds to the amount of active Rap1.
-
Signaling Pathways Involving Epac-Rap1
The activation of Rap1 by Epac initiates a diverse array of downstream signaling cascades that are highly cell-type and context-dependent.
Key downstream pathways include:
-
Integrin-mediated Cell Adhesion: Rap1 is a critical regulator of integrin activation, promoting cell-matrix adhesion.[10]
-
Cadherin-mediated Cell-Cell Junctions: The Epac-Rap1 pathway strengthens cell-cell junctions by modulating cadherin function, enhancing endothelial barrier integrity.[3]
-
Phospholipase C-epsilon (PLCε) Activation: In certain contexts, Rap1 can activate PLCε, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and subsequent exocytosis.[11]
-
B-Raf/ERK Pathway: The role of Rap1 in regulating the ERK/MAPK pathway is complex and can be either activating or inhibitory depending on the cellular context and the specific GEF involved.[12]
Conclusion
This compound is an indispensable tool for the specific investigation of Epac-mediated Rap1 signaling. Its cell-permeability and selectivity for Epac over PKA allow for precise activation of this pathway, enabling researchers to elucidate the multifaceted roles of Rap1 in cellular physiology and disease. The combination of this potent chemical probe with robust analytical methods, such as the Rap1 pull-down assay, provides a powerful experimental strategy for advancing our understanding of cAMP signaling.
References
- 1. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EPAC–Rap1 pathway prevents and reverses cytokine-induced retinal vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. content.abcam.com [content.abcam.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Cyclic AMP induces integrin-mediated cell adhesion through Epac and Rap1 upon stimulation of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rap1-mediated activation of extracellular signal-regulated kinases by cyclic AMP is dependent on the mode of Rap1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the cell permeability of acetoxymethyl ester cAMP analogs
An In-depth Technical Guide to the Cell Permeability of Acetoxymethyl Ester cAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in numerous cellular signaling pathways.[1][2] Its inherent negative charge and hydrophilicity, however, severely limit its ability to cross the plasma membrane, making direct application to cells for research or therapeutic purposes ineffective.[3] To overcome this limitation, acetoxymethyl (AM) ester-modified analogs of cAMP have been developed. These lipophilic prodrugs can readily diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant cAMP analog, which can then interact with its intracellular targets.[4][5] This guide provides a comprehensive overview of the cell permeability of acetoxymethyl ester cAMP analogs, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs).[2] Ligand binding to a GPCR associated with a stimulatory G protein (Gs) leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2][6] The primary downstream effectors of cAMP are Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac).[1][7] PKA, upon activation, phosphorylates a wide array of substrate proteins, modulating their activity and leading to various cellular responses.[1][2] Epac acts as a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2.[2][7] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[1]
Mechanism of Action of cAMP-AM Esters
Acetoxymethyl ester analogs of cAMP are designed to be lipophilic, allowing them to passively diffuse across the plasma membrane. Once in the cytoplasm, intracellular esterases hydrolyze the AM ester bond, releasing the active cAMP analog and byproducts such as formaldehyde (B43269) and acetic acid. The liberated cAMP analog is then free to interact with its downstream effectors.
Quantitative Data on Cell Permeability
The cell permeability of cAMP analogs can be quantified by measuring their intracellular accumulation following extracellular application. The use of the AM ester moiety significantly enhances cell permeability.
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings |
| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | Modest membrane permeability leads to relatively low intracellular concentrations.[8] |
| N6,2'-O-dibutyryl-cAMP (DBcAMP) | Not specified | 3-5% | While considered membrane-permeable, only a small fraction of the extracellular concentration is achieved intracellularly.[3][9] |
| N6,2'-O-dibutyryl-cAMP acetoxymethyl ester (Bt2cAMP/AM) | T84 human colon epithelial cells | Not specified | Effective at concentrations two to three orders of magnitude lower than non-AM ester derivatives like Bt2cAMP, 8-Br-cAMP, and 8-pCPT-cAMP.[4] |
| Sp-cAMPS-AM | Various | Not specified | The AM ester group facilitates efficient loading into a wide range of cell types.[5] |
Experimental Protocols
Transwell Permeability Assay
This assay measures the flux of a compound across a confluent monolayer of cells grown on a permeable membrane.
Workflow Diagram
Detailed Methodology
-
Cell Seeding: Seed a suitable cell line (e.g., Caco-2 for intestinal absorption models) onto the apical side of a Transwell insert (e.g., 0.4 µm pore size) in a multi-well plate.[10][11]
-
Monolayer Formation: Culture the cells for an appropriate period (e.g., 21 days for Caco-2) to allow for the formation of a confluent and differentiated monolayer. Monitor the integrity of the monolayer by measuring transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
Wash the cell monolayer with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (cAMP-AM analog) at a known concentration to the apical (donor) chamber.[10]
-
Add fresh buffer to the basolateral (receiver) chamber.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh buffer.
-
-
Quantification: Analyze the concentration of the cAMP analog in the collected samples using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Quantification of Intracellular cAMP Analog Concentration by HPLC
This method directly measures the amount of cAMP analog that has accumulated within the cells.
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency in a petri dish or multi-well plate.
-
Incubate the cells with the cAMP-AM analog at the desired concentration and for a specified duration.
-
-
Cell Lysis and Extraction:
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular compound.
-
Lyse the cells using a suitable method, such as the addition of ice-cold perchloric acid or a lysis buffer.[9]
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
-
Sample Preparation:
-
HPLC Analysis:
-
Reconstitute the sample in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).
-
Use an appropriate detection method (e.g., UV-Vis or mass spectrometry) to identify and quantify the cAMP analog.
-
-
Quantification: Determine the intracellular concentration of the cAMP analog by comparing the peak area from the sample to a standard curve generated with known concentrations of the analog.[8]
Measurement of Intracellular cAMP Levels using FRET-based Biosensors
This technique allows for the real-time measurement of changes in intracellular cAMP levels in living cells upon application of a cAMP analog.
Detailed Methodology
-
Biosensor Expression:
-
Transfect the cells of interest with a genetically encoded FRET-based cAMP biosensor (e.g., an Epac-based sensor).[12]
-
Allow sufficient time for the expression of the biosensor.
-
-
Live-Cell Imaging:
-
Plate the transfected cells in a suitable imaging dish or plate.
-
Mount the dish on a fluorescence microscope equipped for FRET imaging.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
The change in the FRET ratio over time reflects the kinetics of cAMP analog entry and its effect on intracellular cAMP levels.
-
Conclusion
Acetoxymethyl ester analogs of cAMP are invaluable tools for studying cAMP-mediated signaling pathways in intact cells. Their enhanced cell permeability allows for the effective delivery of these important second messengers to their intracellular targets. The choice of a specific analog and the experimental approach to assess its effects will depend on the research question, the cell type, and the desired temporal resolution. The methods and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the cell permeability of acetoxymethyl ester cAMP analogs in their own work.
References
- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. mdpi.com [mdpi.com]
- 12. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
Unveiling the Cellular Ripple Effects: A Technical Guide to the Biological Consequences of Selective Epac Activation
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core biological consequences of selectively activating Exchange proteins directly activated by cAMP (Epac). This document provides an in-depth exploration of Epac signaling, its physiological and pathological roles, and detailed methodologies for its study.
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that governs a vast array of cellular processes. For decades, Protein Kinase A (PKA) was considered the primary effector of cAMP signaling. However, the discovery of Exchange proteins directly activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis, adding a new layer of complexity and specificity to cAMP-mediated events. Epac proteins, comprising two main isoforms, Epac1 and Epac2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[1][2] Their activation by cAMP triggers a cascade of downstream events that regulate a multitude of cellular functions, from cell adhesion and proliferation to inflammation and hormone secretion.[3] Understanding the specific consequences of activating these isoforms is paramount for developing targeted therapeutics for a range of diseases, including cardiovascular disorders, neurological conditions, cancer, and metabolic diseases.[4][5][6][7]
This technical guide provides a detailed overview of the biological consequences of selective Epac activation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Epac Signaling Pathways
Upon binding cAMP, Epac proteins undergo a conformational change that exposes their catalytic GEF domain, allowing them to activate Rap GTPases by promoting the exchange of GDP for GTP.[3] Activated Rap proteins, in turn, modulate the activity of a diverse array of downstream effectors.
Core Signaling Cascade
The canonical Epac signaling pathway involves the direct activation of Rap1 or Rap2. This initiates a signaling cascade that can influence multiple cellular processes.
References
- 1. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ras Is Required for the Cyclic AMP-Dependent Activation of Rap1 via Epac2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 8-CPT-cAMP-AM for Primary Neuron Culture
Introduction
8-(4-Chlorophenylthio)-cyclic AMP, acetoxymethyl ester (8-CPT-cAMP-AM) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). As a lipophilic prodrug, this compound readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active compound, 8-CPT-cAMP. This analog is a potent activator of cAMP-dependent signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). In primary neuron cultures, 8-CPT-cAMP is utilized to promote neuronal survival, stimulate neurite outgrowth, and induce differentiation, often independently of neurotrophic factors like nerve growth factor (NGF).[1] Its ability to modulate these critical neuronal processes makes it a valuable tool for neuroscience research and drug development.
Mechanism of Action
Upon entering the neuron, this compound is converted to 8-CPT-cAMP, which then activates downstream signaling cascades. The primary effectors of cAMP signaling in neurons are PKA and Epac.[2][3]
-
PKA Pathway: Activation of PKA by cAMP leads to the phosphorylation of various downstream targets. This can result in the inhibition of pro-apoptotic proteins like Glycogen Synthase Kinase 3β (GSK-3β), thereby promoting neuronal survival.[4] The PKA pathway is also implicated in neurite outgrowth and differentiation.[1][5]
-
Epac Pathway: 8-CPT-cAMP can also activate Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1. The Epac-Rap1 signaling axis has been shown to be involved in neuritogenesis and synaptic potentiation.[2][6]
The activation of these pathways can influence gene expression through transcription factors such as cAMP response element-binding protein (CREB), which plays a crucial role in neuronal plasticity and survival.[5]
Data Presentation
The following tables summarize quantitative data from various studies on the use of 8-CPT-cAMP in neuronal cultures.
Table 1: Recommended Concentrations and Incubation Times for this compound
| Parameter | Recommended Range | Notes |
| Concentration | 50 µM - 500 µM | The optimal concentration can vary depending on the neuronal type and experimental goals. A dose-response curve is recommended to determine the ideal concentration for a specific application.[7][8] |
| Incubation Time | 24 hours - several days | For acute effects on signaling pathways, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient. For long-term effects on survival and neurite outgrowth, longer incubation periods are necessary.[7] |
Table 2: Effects of 8-CPT-cAMP on Neuronal Survival and Neuritogenesis
| Neuronal Type | Concentration | Effect | Reference |
| Rat Sympathetic and Sensory Neurons | Not specified | Promotes long-term survival and neurite outgrowth, comparable to NGF. | [1] |
| Neuroendocrine Cells (NS-1) | 100 µM | Significantly decreased the ratio of PI-positive cells after serum withdrawal, indicating protection from apoptosis. | [6] |
| Cerebellar Granule Neurons | Not specified | Markedly inhibited apoptosis induced by serum and KCl withdrawal. | [4] |
| Crayfish Neuromuscular Junction | 50 µM | Produced a modest increase (to 139 ± 6.0% of the initial amplitude) in excitatory junctional potentials (EJPs). | [8] |
Experimental Protocols
This section provides detailed protocols for the preparation of primary neuron cultures and the application of this compound.
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons from embryonic rodents.[9][10][11]
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium: HBSS with 1% penicillin-streptomycin
-
Digestion solution: Papain (20 units/ml) in dissection medium
-
Plating medium: Neurobasal medium with B-27 supplement, GlutaMAX, and 1% penicillin-streptomycin
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL) coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Preparation of Culture Vessels: Coat culture plates or coverslips with PDL (50 µg/mL) or PLL (10 µg/mL) overnight at 37°C. Rinse twice with sterile water before use.[10][12]
-
Dissection: Euthanize pregnant dam according to approved institutional protocols. Dissect out the embryonic horns and transfer to a dish containing ice-cold dissection medium.
-
Hippocampal Isolation: Under a dissecting microscope, remove the brains from the embryos and dissect out the hippocampi.
-
Digestion: Transfer the hippocampi to the digestion solution and incubate for 15-20 minutes at 37°C.
-
Trituration: Gently wash the tissue with plating medium and then triturate using a fire-polished Pasteur pipette until the tissue is dissociated into a single-cell suspension.
-
Plating: Determine cell density using a hemocytometer and plate the neurons onto the prepared culture vessels at a desired density (e.g., 60,000-70,000 cells per coverslip for a 24-well plate).[9]
-
Maintenance: Incubate the cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 2-3 days.
Protocol 2: Application of this compound to Primary Neuron Cultures
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Primary neuron cultures (prepared as in Protocol 1)
-
Pre-warmed culture medium
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 100 µM).
-
Treatment: Carefully remove half of the medium from the neuronal cultures and replace it with the medium containing this compound. Ensure gentle addition to avoid disturbing the cells.
-
Incubation: Return the cultures to the incubator and incubate for the desired period (e.g., 24-72 hours) to assess effects on survival or neurite outgrowth.
-
Analysis: Following incubation, the neurons can be analyzed using various assays, such as immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2), viability assays (e.g., MTT, Live/Dead staining), or neurite outgrowth analysis using imaging software.
Visualizations
Diagram 1: Signaling Pathway of 8-CPT-cAMP in Neurons
Caption: Signaling pathways activated by 8-CPT-cAMP in neurons.
Diagram 2: Experimental Workflow for this compound Application
Caption: Workflow for treating primary neurons with this compound.
References
- 1. cAMP analogs promote survival and neurite outgrowth in cultures of rat sympathetic and sensory neurons independently of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic Mechanism Underlying cAMP-Dependent Synaptic Potentiation | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separate Cyclic AMP Sensors for Neuritogenesis, Growth Arrest, and Survival of Neuroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cAMP Acts on Exchange Protein Activated by cAMP/cAMP-Regulated Guanine Nucleotide Exchange Protein to Regulate Transmitter Release at the Crayfish Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Working Concentration of 8-CPT-cAMP-AM in HUVECs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of 8-(4-Chlorophenylthio)-cAMP, acetoxymethyl ester (8-CPT-cAMP-AM) in Human Umbilical Vein Endothelial Cells (HUVECs). This compound is a cell-permeable analog of cyclic AMP (cAMP) that selectively activates the Exchange Protein directly Activated by cAMP (Epac), a key regulator of various cellular processes in endothelial cells, including cell adhesion, barrier function, and angiogenesis.
Introduction
This compound serves as a powerful tool to investigate the Epac-mediated signaling pathway, independent of Protein Kinase A (PKA), the other major downstream effector of cAMP. Determining the optimal concentration of this compound is critical to ensure specific and robust activation of Epac without inducing off-target effects or cellular toxicity. This document outlines the necessary experimental procedures to establish this optimal concentration for your specific HUVEC-based assays.
Signaling Pathway of this compound in HUVECs
This compound diffuses across the cell membrane and is intracellularly hydrolyzed by esterases to release the active 8-CPT-cAMP. This active compound binds to the regulatory domain of Epac, inducing a conformational change that leads to the activation of its guanine (B1146940) nucleotide exchange factor (GEF) activity. Activated Epac then promotes the exchange of GDP for GTP on the small GTPase Rap1, leading to its activation. Activated Rap1-GTP initiates a cascade of downstream signaling events that regulate endothelial cell functions.
Figure 1: Signaling pathway of this compound in HUVECs.
Reported Working Concentrations of this compound and Analogs in HUVECs
The optimal concentration of this compound can vary depending on the specific HUVEC culture conditions, passage number, and the experimental endpoint. The following table summarizes concentrations used in published studies.
| Concentration | Analog Used | Assay | Reference |
| 1 µM | 8-pCPT-2′-O-Me-cAMP-AM | von Willebrand factor secretion | [1] |
| 20 µM | 8CPT-2ME-cAMP | Western Blot (pERK, pAkt, peNOS), Proliferation | [2] |
| 50 µM | 8CPT-2OMe-cAMP | Permeability to mannitol | [3] |
| 200 µM (0.2 mM) | 8-CPT-2′-O-Me-cAMP | Rap1 activation, Endothelial permeability | [4] |
Experimental Workflow for Determining Optimal Concentration
A systematic approach is recommended to determine the optimal working concentration of this compound for your experiments. This involves a dose-response study to assess the desired biological effect and a cytotoxicity assay to ensure cell viability.
Figure 2: Experimental workflow for determining the optimal working concentration.
Experimental Protocols
Protocol 1: HUVEC Culture
A standardized HUVEC culture protocol is essential for reproducible results.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., M-200 supplemented with Low Serum Growth Supplement)
-
Trypsin/EDTA solution
-
Trypsin Neutralizer Solution
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture flasks/plates
Procedure:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed endothelial cell growth medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed onto a tissue culture flask at a density of 2,500-5,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency. Use HUVECs at a low passage number (typically between 3 and 7) for experiments.
Protocol 2: Dose-Response Study using Rap1 Activation Assay
This protocol determines the concentration of this compound that yields a maximal activation of Rap1.
Materials:
-
HUVECs cultured in 6-well plates
-
This compound stock solution (in DMSO)
-
Serum-free medium
-
Lysis buffer
-
Rap1 activation assay kit (containing Rap1-GTP pull-down beads)
-
SDS-PAGE and Western blotting reagents
-
Anti-Rap1 antibody
Procedure:
-
Seed HUVECs in 6-well plates and grow to 90-100% confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to stimulation.
-
Prepare a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 200 µM) in serum-free medium.
-
Treat the cells with the different concentrations of this compound for a fixed time (e.g., 10-30 minutes).
-
Lyse the cells and perform a Rap1-GTP pull-down assay according to the manufacturer's instructions.
-
Analyze the amount of activated Rap1 by Western blotting using an anti-Rap1 antibody.
-
Quantify the band intensities to determine the concentration that gives the maximal Rap1 activation.
Protocol 3: Cytotoxicity Assay (MTT or CCK-8)
This protocol assesses the effect of this compound on HUVEC viability.
Materials:
-
HUVECs cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
Endothelial Cell Growth Medium
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[5]
-
Prepare a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 200, 500 µM) in complete growth medium.
-
Replace the medium in the wells with the prepared drug solutions and incubate for the desired experimental duration (e.g., 24-48 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The optimal working concentration should exhibit minimal to no cytotoxicity.
Protocol 4: Endothelial Permeability Assay
Once the optimal, non-toxic concentration is determined, its effect on endothelial barrier function can be assessed.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 0.4 µm pore size)
-
FITC-dextran (or other fluorescent tracer)
-
Fluorometer
Procedure:
-
Seed HUVECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed (typically 2-3 days).
-
Treat the HUVEC monolayer with the predetermined optimal concentration of this compound for a specified time (e.g., 30 minutes).
-
Add FITC-dextran to the upper chamber.
-
At various time points, collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer. A decrease in fluorescence intensity compared to the untreated control indicates enhanced barrier function.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to determine and utilize the optimal working concentration of this compound in HUVECs. By systematically performing dose-response and cytotoxicity assays, investigators can ensure the specificity and reliability of their findings when studying Epac-mediated signaling in the endothelium. The provided concentration ranges from the literature serve as a valuable starting point for these optimization experiments.
References
- 1. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-CPT-cAMP-AM Treatment in Insulin Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-CPT-cAMP-AM), is a cell-permeable and selective activator of the Exchange Protein Directly Activated by cAMP (Epac). Epac proteins, particularly Epac2, are crucial mediators of the cAMP signaling pathway that potentiates glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells. This document provides detailed application notes, experimental protocols, and data regarding the use of this compound to induce and study insulin secretion in vitro.
Mechanism of Action
Upon entry into the cell, the acetoxymethyl (AM) ester group of this compound is cleaved by intracellular esterases, releasing the active form, 8-CPT-cAMP. This molecule selectively binds to and activates Epac proteins. In pancreatic β-cells, the predominant isoform is Epac2. Activated Epac2 acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G-protein Rap1. The activation of the Epac2/Rap1 signaling cascade, in concert with a permissive level of Protein Kinase A (PKA) activity, enhances the exocytosis of insulin-containing granules, particularly in the presence of elevated glucose levels.[1][2][3] This potentiation of GSIS occurs through mechanisms that include increased Ca2+ influx and mobilization of intracellular Ca2+ stores.[1]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to stimulate insulin secretion in various in vitro models.
Table 1: Effect of this compound on Insulin Secretion in Human Islets
| Parameter | Condition | Value | Reference |
| Fold Stimulation of GSIS | 10 mM Glucose + 10 µM this compound vs. 10 mM Glucose alone | ~1.5-fold | [1] |
| Basal Insulin Secretion | 2.8 mM Glucose | 24.6 ng/mL/30 min | [1] |
| Stimulated Insulin Secretion | 10 mM Glucose | 66.4 ng/mL/30 min (2.7-fold increase over basal) | [1] |
| PKA Inhibition Effect on this compound action | 10 µM H-89 or 200 µM Rp-8-CPT-cAMPS | Nearly abolished potentiation | [1] |
Table 2: Effect of this compound on Insulin Secretion in Murine Models
| Cell Type | Parameter | Condition | Value | Reference |
| Mouse Islets | GSIS Potentiation | 20 mM Glucose + 10 µM this compound | Potentiated both first and second phases | [2][4] |
| MIN6 Cells | PKA Activation | 10 µM this compound for 30 min | Failed to activate PKA | [2] |
| INS-1 Cells | Insulin Secretion | Stimulated by 8-pCPT-2'-O-Me-cAMP-AM | Effect still measurable with 3 µM H-89 | [2] |
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by this compound in pancreatic β-cells, leading to the potentiation of insulin secretion.
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Protocols
Preparation of Krebs-Ringer Bicarbonate Buffer (KRBH)
A fundamental reagent for islet and β-cell line experiments is the Krebs-Ringer Bicarbonate Buffer, which provides a physiological salt environment.
Materials:
-
NaCl
-
KCl
-
CaCl₂·2H₂O
-
KH₂PO₄
-
MgSO₄·7H₂O
-
NaHCO₃
-
HEPES
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
Milli-Q or equivalent purified water
-
1 M NaOH
-
0.2 µm filter sterilization unit
Stock Solutions (optional but recommended):
-
KRB Stock I: 4.74 M NaCl (277 g/L)
-
KRB Stock II: 0.1 M CaCl₂ (14.94 g/L CaCl₂·2H₂O)
-
KRB Stock III: 0.047 M KH₂PO₄ (6.48 g/L)
-
KRB Stock IV: A solution containing 0.1 M KCl (7.45 g/L), 0.047 M MgSO₄·7H₂O (11.7 g/L), and 1 M NaHCO₃ (84 g/L).
Procedure for 1 L of 1x KRBH:
-
To approximately 800 mL of Milli-Q water, add the following salts and dissolve completely:
-
6.9 g NaCl
-
0.35 g KCl
-
0.37 g CaCl₂·2H₂O
-
0.16 g KH₂PO₄
-
0.29 g MgSO₄·7H₂O
-
2.1 g NaHCO₃
-
2.38 g HEPES
-
-
Add 1 g of BSA and allow it to dissolve without vigorous stirring to prevent frothing. Placing the buffer in a 37°C incubator can aid dissolution.[5][6]
-
Adjust the pH to 7.4 using 1 M NaOH.
-
Bring the final volume to 1 L with Milli-Q water.
-
Filter sterilize the buffer using a 0.2 µm filter unit.
-
This base KRBH is glucose-free. Glucose should be added from a sterile stock solution to the desired final concentration (e.g., 2.8 mM for basal conditions, 16.7 mM or 20 mM for stimulatory conditions) just before use.
Static Insulin Secretion Assay using Pancreatic Islets or MIN6 Cells
This protocol describes a static incubation method to measure insulin secretion from isolated pancreatic islets or MIN6 β-cell lines in response to this compound.
Materials:
-
Isolated pancreatic islets or cultured MIN6 cells
-
KRBH buffer with 2.8 mM glucose (Basal Buffer)
-
KRBH buffer with 16.7 mM or 20 mM glucose (Stimulatory Buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
24-well or 96-well culture plates
-
Acidified ethanol (B145695) (75% ethanol, 1.5% HCl) for insulin extraction
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Preparation:
-
MIN6 Cells: Seed cells in a 24-well or 96-well plate and culture until they reach ~80-90% confluency.
-
Islets: After isolation, allow islets to recover in culture medium overnight. Handpick islets of similar size for the experiment (typically 5-10 islets per replicate).
-
-
Pre-incubation:
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add the treatment buffers to the respective wells. A typical experimental setup would include:
-
Basal control (KRBH + 2.8 mM glucose)
-
Stimulatory control (KRBH + 16.7 mM or 20 mM glucose)
-
Test condition (Stimulatory Buffer + 10 µM this compound)
-
Vehicle control (Stimulatory Buffer + DMSO equivalent to the test condition)
-
-
Incubate for 30-60 minutes at 37°C.[1]
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.
-
Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -20°C or -80°C until the insulin assay.
-
-
Insulin Content Normalization (Optional but Recommended):
-
To account for variations in cell number or islet size, lyse the remaining cells/islets in each well using acidified ethanol.
-
Incubate at -20°C overnight to extract the total insulin content.
-
The next day, scrape the cells and collect the lysate. Centrifuge to remove debris.
-
The supernatant contains the total cellular insulin.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected secretion samples and the total insulin content samples using a suitable insulin ELISA kit according to the manufacturer's instructions.
-
Insulin secretion can be expressed as a percentage of total insulin content or normalized to protein content.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vitro insulin secretion experiment using this compound.
Caption: General workflow for an in vitro insulin secretion experiment.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Epac-mediated cAMP signaling pathway in insulin secretion. By selectively activating Epac2, it allows for the dissection of this pathway from the PKA-mediated cascade, although a permissive role for PKA in Epac-mediated insulin secretion has been demonstrated.[1][3] The protocols and data provided herein serve as a comprehensive guide for researchers employing this compound in their studies of pancreatic β-cell function and potential therapeutic strategies for diabetes.
References
- 1. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncanonical Regulation of cAMP-dependent Insulin Secretion and Its Implications in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of new clonal pancreatic β‐cell lines (MIN6‐K) useful for study of incretin/cyclic adenosine monophosphate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Static insulin secretion analysis of isolated islets [protocols.io]
- 7. Glucose-Dependent Insulin Secretion in Pancreatic β-Cell Islets from Male Rats Requires Ca2+ Release via ROS-Stimulated Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: A Step-by-Step Guide for Dissolving and Using 8-CPT-cAMP-AM in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-CPT-cAMP-AM), is a highly cell-permeable analog of cyclic AMP (cAMP). It is a valuable tool for studying cAMP-mediated signaling pathways, particularly those involving the Exchange Protein Directly Activated by cAMP (Epac). The acetoxymethyl (AM) ester modification significantly enhances its ability to cross the plasma membrane, where it is subsequently hydrolyzed by intracellular esterases to release the active, membrane-impermeable 8-CPT-cAMP. This selective activation of Epac makes this compound a crucial reagent for dissecting the roles of Epac in various cellular processes, independent of Protein Kinase A (PKA) activation.
This document provides a detailed, step-by-step guide for the proper dissolution and use of this compound in cell culture applications, ensuring reliable and reproducible experimental outcomes.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 557.9 g/mol |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Storage Conditions | Store powder and stock solutions at -20°C |
| Purity | ≥97% (HPLC) |
Signaling Pathway
This compound acts as a prodrug that, once inside the cell, is converted to the active Epac agonist 8-CPT-cAMP. This activation of Epac triggers a signaling cascade involving the small GTPase Rap1.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored for later dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 557.9 g/mol x 1000 = 5.579 mg
-
Weigh the compound: Carefully weigh out 5.58 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into your cell culture medium. It is crucial to maintain a low final concentration of DMSO to prevent cellular toxicity.[1][2][3]
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final DMSO concentration: The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1% and should not exceed 0.5% to avoid cytotoxic effects.[1][3][4][5]
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 998 µL of sterile serum-free medium or PBS. This results in a 20 µM intermediate solution with 0.2% DMSO. b. Add the desired volume of this intermediate solution to your cells. For example, adding 100 µL of the 20 µM solution to 100 µL of medium in a well will result in a final concentration of 10 µM this compound and 0.1% DMSO.
-
Vehicle Control: Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your experimental samples.[4]
-
Direct Addition: For direct addition to a larger volume of media, ensure the stock solution is added slowly while gently swirling the media to facilitate rapid and even mixing.[6]
Example Working Concentrations
The optimal working concentration of this compound can vary depending on the cell type and the specific assay. The following table provides some examples from published studies.
| Cell Type/System | Working Concentration | Reference Application |
| INS-1 cells | 0.3 - 3.0 µM | Rap1 activation |
| Rat detrusor strips | 20 µM | Adenosine release |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM (in vivo injection) | Vascular permeability assay[7] |
Experimental Workflow Example: Rap1 Activation Assay
This workflow illustrates the use of this compound to study the activation of the small GTPase Rap1.
Conclusion
Proper handling and dissolution of this compound are paramount for obtaining accurate and reproducible results in cell culture experiments. By following the detailed protocols and considering the information provided in these application notes, researchers can confidently utilize this potent and selective Epac activator to further elucidate the complex roles of cAMP signaling in cellular physiology and pathophysiology. Always refer to the manufacturer's product data sheet for the most specific information regarding your particular lot of the compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vascular Permeability Using 8-CPT-cAMP-AM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-CPT-cAMP-AM), a cell-permeable and specific activator of Exchange Protein directly Activated by cAMP (Epac), for the investigation of vascular permeability.
Introduction
Vascular permeability is a critical physiological process that, when dysregulated, contributes to various pathological conditions, including inflammation, edema, and tumor angiogenesis. The integrity of the endothelial barrier is primarily regulated by the complex interplay of intracellular signaling pathways. Cyclic AMP (cAMP) is a key second messenger known to enhance endothelial barrier function. While traditionally associated with Protein Kinase A (PKA), a significant portion of cAMP's barrier-protective effects are mediated through the PKA-independent effector, Epac.[1][2]
This compound is a potent pharmacological tool that allows for the specific activation of Epac, bypassing PKA-mediated pathways.[3] Its cell-permeable nature, due to the acetoxymethyl ester group, facilitates its use in both in vitro and in vivo experimental models. Upon entering the cell, esterases cleave the AM group, releasing the active Epac agonist 8-CPT-cAMP. Activation of Epac leads to the stimulation of the small GTPase Rap1, which plays a crucial role in strengthening endothelial cell-cell junctions, such as adherens junctions and tight junctions, and promoting a less permeable endothelial barrier.[2][4][5]
Mechanism of Action: The Epac-Rap1 Signaling Pathway
The barrier-enhancing effects of this compound are primarily mediated through the Epac-Rap1 signaling cascade. This pathway involves a series of molecular events that culminate in the stabilization of the endothelial barrier.
Activation of Epac by 8-CPT-cAMP promotes the exchange of GDP for GTP on Rap1, leading to its activation.[6] Active Rap1-GTP then engages downstream effectors that result in the reorganization of the actin cytoskeleton and the strengthening of cell-cell junctions, particularly through the stabilization of VE-cadherin at adherens junctions.[2][3] This ultimately leads to a reduction in paracellular permeability. Furthermore, Epac-Rap1 signaling can counteract the permeability-inducing effects of inflammatory mediators like thrombin and VEGF by down-regulating Rho GTPase activity.[3][4]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound and related Epac activators on vascular permeability.
Table 1: In Vitro Endothelial Barrier Function
| Cell Type | Assay | Treatment | Concentration | Effect on Barrier Function | Reference |
| HBMEC | TEER | 8-CPT-2OMe-cAMP | 50 µM | Increased resistance | [7] |
| HUVEC | Mannitol Permeability | 8-CPT-2OMe-cAMP | 50 µM | Decreased permeability | [7] |
| HUVEC | FITC-Dextran Flux | 8-CPT-2'-O-Me-cAMP | 0.2 mM | Reduced basal permeability | [3] |
| HUVEC | FITC-Dextran Flux | 8-CPT-2'-O-Me-cAMP | 0.2 mM | Inhibited thrombin-induced permeability | [3] |
| HUVEC | FITC-Dextran Flux | 8-pCPT-2'-O-Me-cAMP | Not Specified | Protective effect against thrombin | [8][9] |
Table 2: In Vivo Vascular Permeability
| Animal Model | Assay | Treatment | Concentration | Effect on Permeability | Reference |
| Mouse | Miles Assay (VEGF-induced) | 8-CPT-2'-O-Me-cAMP | 1 mM (intradermal) | Completely blocked leakage | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Endothelial Permeability Assay (Transwell)
This protocol measures the passage of a tracer molecule across an endothelial cell monolayer cultured on a permeable support.
Materials:
-
Endothelial cells (e.g., HUVECs, HBMECs)
-
Transwell permeable supports (e.g., 6.5 mm diameter, 0.4 µm pore size)
-
24-well plates
-
Endothelial cell growth medium
-
This compound (stock solution in DMSO)
-
Permeability-inducing agent (e.g., thrombin, VEGF)
-
Fluorescent tracer (e.g., FITC-dextran, 70 kDa)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the apical side of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.[10]
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. Barrier integrity can be monitored by measuring transendothelial electrical resistance (TEER) with a voltmeter.[11]
-
Treatment:
-
Induction of Permeability (Optional): If studying the protective effects of this compound, add a permeability-inducing agent (e.g., thrombin at 1 U/mL) to the apical chamber and incubate for the desired time.[3]
-
Permeability Measurement:
-
Add FITC-dextran (e.g., 1 mg/mL) to the apical chamber.
-
At various time points (e.g., 15, 30, 45, 60 minutes), collect a sample from the basolateral (lower) chamber.[11]
-
Replace the volume removed with fresh medium.
-
-
Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.
-
Analysis: Calculate the permeability coefficient based on the rate of tracer flux across the monolayer.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay measures the extravasation of a dye bound to albumin in response to intradermal injections of vasoactive substances.[12][13][14]
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Evans Blue dye (e.g., 1% solution in sterile saline)
-
This compound
-
Vascular endothelial growth factor (VEGF)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (30-gauge)
-
Dissection tools
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
-
Dye Injection: Inject Evans Blue dye intravenously via the tail vein. The dye will bind to serum albumin.[15]
-
Intradermal Injections: After a short circulation time (e.g., 15 minutes), perform intradermal injections into the shaved dorsal skin with:
-
PBS (negative control)
-
VEGF (e.g., 50 ng) to induce permeability
-
VEGF co-injected with this compound (e.g., 1 mM)
-
This compound alone[3]
-
-
Dye Extravasation: Allow 30-60 minutes for the dye to extravasate at the sites of increased permeability.[3]
-
Tissue Collection: Euthanize the animal and carefully excise the skin at the injection sites.
-
Quantification:
-
Photograph the underside of the skin to visually assess dye leakage.
-
To quantify the extravasated dye, incubate the excised skin samples in formamide at 56°C to extract the Evans Blue.[15]
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
-
Analysis: Compare the amount of dye extravasation between the different treatment groups.
Conclusion
This compound is an invaluable tool for elucidating the role of the Epac-Rap1 signaling pathway in the regulation of vascular permeability. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding endothelial barrier function and for the development of novel therapeutics targeting vascular leakage.
References
- 1. Epac1 Is Crucial for Maintenance of Endothelial Barrier Function through A Mechanism Partly Independent of Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Emerging themes of cAMP regulation of the pulmonary endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RacGTPase is a hub for protein kinase A and Epac signaling in endothelial barrier protection by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vascular Permeability Assays In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.foxchase.org [profiles.foxchase.org]
Illuminating Cellular Signals: Live-Cell Imaging of Epac Activation with 8-CPT-cAMP-AM
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular communication, the ability to visualize signaling events in real-time is paramount for researchers in fundamental biology and drug development. A key player in these signaling cascades is the Exchange protein directly activated by cAMP (Epac). This application note provides a detailed protocol for monitoring Epac activation in living cells using the cell-permeable and selective Epac activator, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-CPT-cAMP-AM), in conjunction with genetically encoded Epac-based FRET (Förster Resonance Energy Transfer) biosensors.
The activation of Epac by the second messenger cyclic AMP (cAMP) regulates a multitude of cellular processes, including cell adhesion, secretion, and gene expression.[1] Dysregulation of the Epac signaling pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention. The use of FRET-based biosensors, which consist of Epac or its cAMP-binding domain sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) or other fluorescent pairs, allows for the direct and dynamic measurement of Epac conformational changes upon cAMP binding in live cells.[2][3] The cell-permeant analog this compound provides a powerful tool to specifically activate Epac without significantly elevating global cAMP levels that would also activate other effectors like Protein Kinase A (PKA).[4][5]
Quantitative Data Summary
The following table summarizes quantitative data for the activation of Epac by 8-CPT-cAMP analogs from various studies. This data is crucial for designing and interpreting live-cell imaging experiments.
| Parameter | Value | Cell Line/System | Notes | Reference |
| EC50 for Epac1 Activation (in vitro) | ~2.2 µM | Recombinant Epac1 | Using 8-pCPT-2'-O-Me-cAMP. | [4] |
| Concentration for robust Epac1-camps activation | 20 µM | INS-1 cells | Using 8-pCPT-2'-O-Me-cAMP-AM. | [6] |
| Concentration for FRET change in Epac-cAMP sensor | 100 µM | N1E-115 cells | Using 8-p-CPT-2'-O-Me-cAMP. | [2] |
| Affinity of CFP–Epac–YFP for cAMP (in vitro) | ~14-50 µM | Purified protein | Kd values for different Epac constructs. | [2] |
| Dynamic range of FRET change (ΔE) | ~15% | HEK293 cells | For an Epac-based biosensor upon cAMP saturation. | [7] |
Signaling Pathway and Experimental Visualizations
To facilitate a deeper understanding of the underlying biological processes and the experimental setup, the following diagrams have been generated.
Caption: Epac Signaling Pathway Activation.
References
- 1. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Protein Kinase A (PKA) Activation by 8-CPT-cAMP-AM
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein Kinase A (PKA), a crucial serine/threonine kinase, is a primary intracellular effector of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Its activation initiates a phosphorylation cascade that governs a multitude of cellular processes, including gene transcription, metabolism, and cell cycle progression.[1][2] Consequently, PKA is a significant target in drug discovery and development. 8-CPT-cAMP-AM is a cell-permeable analog of cAMP used to selectively activate PKA and investigate its downstream effects. This document provides detailed protocols for assessing PKA activation induced by this compound, offering a range of techniques from in vitro biochemical assays to cell-based methods.
PKA Activation Signaling Pathway
The canonical activation of PKA is initiated when intracellular cAMP levels rise. Two cAMP molecules bind to each of the two regulatory (R) subunits of the inactive PKA holoenzyme.[3] This binding induces a conformational change in the regulatory subunits, leading to the dissociation and activation of the two catalytic (C) subunits.[3] These freed catalytic subunits are then able to phosphorylate target substrate proteins on serine and threonine residues, propagating the cellular signal.[3] this compound, as a cell-permeable cAMP analog, bypasses the need for upstream signaling events that generate cAMP and directly activates PKA.
Experimental Protocols
Several methods can be employed to assess PKA activation by this compound. The choice of assay depends on the specific research question, available equipment, and desired throughput.
In Vitro PKA Substrate Phosphorylation Assay (Non-Radioactive ELISA-based)
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate coated on a microplate.
Experimental Workflow:
Methodology:
-
Sample Preparation: Prepare cell lysates from cells treated with various concentrations of this compound or use purified PKA enzyme.
-
Assay Procedure:
-
Add diluted cell lysates or purified PKA and different concentrations of this compound to a microplate pre-coated with a specific PKA substrate (e.g., Kemptide).
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the plate to allow for substrate phosphorylation.
-
Wash the plate to remove non-phosphorylated components.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Incubate to allow antibody binding.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate to allow the secondary antibody to bind to the primary antibody.
-
Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop the color development with an acid stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is directly proportional to the PKA activity.[4] Plot the absorbance against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Fluorescence Anisotropy-Based PKA Activation Assay
This high-throughput assay measures the dissociation of the PKA holoenzyme upon activator binding by monitoring the change in fluorescence anisotropy of a labeled peptide that binds to the catalytic subunit.[3]
Methodology:
-
Assay Setup: In a microplate, combine the PKA holoenzyme and a fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20) in an appropriate assay buffer.[3]
-
Activator Addition: Add serial dilutions of this compound to the wells.[3]
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[3]
-
Measurement: Measure the fluorescence anisotropy of each well using a plate reader. As this compound binds to the regulatory subunits and causes the dissociation of the catalytic subunits, the fluorescent peptide will bind to the freed catalytic subunits, resulting in an increase in fluorescence anisotropy.[3]
-
Data Analysis: Plot the change in anisotropy against the log of the this compound concentration to determine the EC50 value.[3]
Western Blot Analysis of Downstream Substrate Phosphorylation (e.g., pCREB)
This cell-based assay assesses PKA activation by measuring the phosphorylation of a known downstream PKA substrate, such as the transcription factor CREB (cAMP response element-binding protein).
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[1]
-
Data Analysis:
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
Table 1: Quantitative Analysis of PKA Activation by this compound
| Assay Type | Parameter Measured | Sample Data (Example) |
| In Vitro PKA Substrate Phosphorylation Assay | EC50 (Concentration for 50% maximal activation) | 150 nM |
| Vmax (Maximum enzyme velocity) | 1.2 OD/min | |
| Fluorescence Anisotropy Assay | EC50 (Concentration for 50% maximal anisotropy change) | 120 nM |
| Maximum Anisotropy Change | 0.05 | |
| Western Blot Analysis (pCREB/Total CREB) | Fold Increase in Phosphorylation (vs. control) | 5.3-fold at 10 µM |
| EC50 (Concentration for 50% maximal phosphorylation) | 250 nM |
Note: The example data provided are for illustrative purposes only and will vary depending on the specific experimental conditions, cell type, and assay kit used.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for assessing the activation of PKA by this compound. The choice of method will depend on the specific experimental goals, with options ranging from direct measurement of in vitro enzymatic activity to the analysis of downstream signaling events in intact cells. Careful execution of these protocols and thorough data analysis will enable researchers to accurately characterize the effects of this compound on PKA signaling.
References
Application Notes and Protocols for Long-Term Cell Treatment with 8-CPT-cAMP-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-3',5'-cyclic adenosine (B11128) monophosphate, acetoxymethyl ester (8-CPT-cAMP-AM) is a highly membrane-permeant analog of the second messenger cyclic AMP (cAMP).[1][2] Its lipophilic nature, due to the acetoxymethyl (AM) ester group, allows it to readily cross cell membranes. Once inside the cell, endogenous esterases cleave the AM group, releasing the active compound, 8-CPT-cAMP.[3] This intracellular trapping mechanism leads to a sustained elevation of the active cAMP analog. 8-CPT-cAMP is a potent activator of cAMP-dependent protein kinase (PKA) and Exchange protein activated by cAMP (Epac), making it a valuable tool for studying cAMP-mediated signaling pathways.[1][4] Furthermore, it has been shown to inhibit certain phosphodiesterases (PDEs), which are enzymes that degrade cAMP, thereby further potentiating its effects.[5][6]
These application notes provide a comprehensive guide for the long-term treatment of cells with this compound, including its mechanism of action, key cellular effects observed in long-term studies, and detailed protocols for its use.
Mechanism of Action
This compound acts as a prodrug that, once intracellularly converted to 8-CPT-cAMP, modulates cellular signaling through several mechanisms:
-
Activation of PKA: 8-CPT-cAMP is a selective activator of cAMP-dependent protein kinase (PKA).[4][5] PKA is a key enzyme that phosphorylates a multitude of downstream protein targets, regulating a wide array of cellular processes including gene expression, metabolism, and cell cycle progression.[7]
-
Activation of Epac: 8-CPT-cAMP is also a potent activator of Epac (Exchange protein activated by cAMP).[1][4][5] Epac proteins are guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2, and are involved in processes such as cell adhesion, secretion, and proliferation.
-
Inhibition of Phosphodiesterases (PDEs): 8-CPT-cAMP has been shown to be a potent inhibitor of several PDE isoenzymes, particularly the cGMP-specific phosphodiesterase (PDE5A) with an IC50 of 0.9 µM.[5][6] It also inhibits PDE3 and PDE4 with IC50 values of 24 µM and 25 µM, respectively.[6] By inhibiting PDEs, 8-CPT-cAMP can lead to an accumulation of endogenous cAMP, further amplifying its signaling effects.
The long-term effects of this compound treatment are a result of the sustained activation of these signaling pathways, which can lead to significant changes in protein expression, cell differentiation, proliferation, and viability.[8]
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 8. Quantitative Proteomics Analysis of the cAMP/Protein Kinase A Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-CPT-cAMP-AM & PKA Activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 8-CPT-cAMP-AM for the activation of Protein Kinase A (PKA) while minimizing and accounting for its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKA?
This compound is a cell-permeant analog of cyclic adenosine (B11128) monophosphate (cAMP). The acetoxymethyl (AM) ester group increases its lipophilicity, allowing it to cross the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active compound, 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP).[1] Like endogenous cAMP, 8-CPT-cAMP binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits are then free to phosphorylate downstream target proteins.[1]
Q2: What are the primary off-target effects of this compound when studying PKA?
The most significant off-target effect is the activation of Exchange Protein Directly Activated by cAMP (Epac).[2] 8-CPT-cAMP can bind to and activate Epac, which is a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2. This initiates a separate signaling cascade from the PKA pathway.[3][4] Additionally, 8-CPT-cAMP can inhibit certain phosphodiesterases (PDEs), enzymes that degrade cAMP.[5] This can lead to an overall increase in intracellular cAMP levels, which can nonspecifically activate both PKA and Epac.
Q3: How can I differentiate between PKA-mediated and Epac-mediated effects in my experiments?
To dissect the specific contributions of PKA and Epac, a combination of selective agonists and inhibitors is recommended.
-
Selective Epac Activator: Use an Epac-selective cAMP analog, such as 8-pCPT-2'-O-Me-cAMP (also known as 007), which activates Epac but has a negligible effect on PKA.[4][6]
-
Selective PKA Activator: Employ a PKA-selective cAMP analog, like 6-Bnz-cAMP, to specifically activate PKA.[2][7]
-
PKA Inhibitors: Use well-characterized PKA inhibitors, such as H89 or KT5720, in conjunction with this compound to see if the observed effect is abolished.
-
Epac Inhibitors: While less common, specific Epac inhibitors can also be used to block the Epac pathway.
By comparing the results from these different conditions, you can attribute specific cellular responses to either PKA or Epac activation.
Q4: Are there any concerns about the metabolites of 8-CPT-cAMP?
Yes, metabolites of cAMP analogs can have biological activity. For instance, the metabolite of the related compound 8-Cl-cAMP, 8-Cl-adenosine, has been shown to exert PKA-independent effects by activating AMPK.[8] It is plausible that metabolites of 8-CPT-cAMP could have similar off-target effects.[9] Using control experiments with these potential metabolites can help to rule out their contribution to the observed phenotype.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to study PKA.
| Issue | Possible Cause | Recommended Solution |
| Ambiguous results; unclear if the observed effect is PKA-dependent. | Activation of Epac by 8-CPT-cAMP. | 1. Perform parallel experiments with an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP).[4][6] 2. Pre-treat cells with a PKA inhibitor (e.g., H89) before adding this compound. If the effect persists, it is likely PKA-independent. |
| Variability in experimental outcomes. | 1. Inconsistent hydrolysis of the AM ester. 2. Inhibition of phosphodiesterases (PDEs) leading to fluctuating endogenous cAMP levels.[5] | 1. Ensure consistent incubation times to allow for complete hydrolysis of the AM ester. 2. Consider using a PDE inhibitor (e.g., IBMX) as a positive control for elevated cAMP levels. 3. Use a direct, cell-impermeant PKA activator in cell lysates as a control. |
| Observed effects are opposite to what is expected for PKA activation. | PKA and Epac can have opposing roles in certain cellular processes.[10][11] | Carefully dissect the individual contributions of PKA and Epac using selective activators and inhibitors as outlined in the FAQs. |
| Cellular response is transient or weaker than expected. | 1. Metabolism of 8-CPT-cAMP. 2. Negative feedback loops in the cAMP signaling pathway. | 1. Consider using a more metabolically stable cAMP analog. 2. Perform a time-course experiment to capture the peak response. |
Experimental Protocols
Protocol 1: PKA Activity Assay using a Fluorescent Peptide Substrate
This assay measures the kinase activity of PKA in cell lysates.
-
Cell Lysis:
-
Culture cells to the desired density and treat with this compound, a PKA-selective activator (e.g., 6-Bnz-cAMP), an Epac-selective activator (e.g., 8-pCPT-2'-O-Me-cAMP), or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a buffer containing a non-ionic detergent (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Kinase Reaction:
-
In a microplate, combine the cell lysate with a reaction buffer containing a fluorescent PKA peptide substrate (e.g., a kemptide-based substrate), ATP, and MgCl₂.
-
Include a negative control with a specific PKA inhibitor (e.g., H89) to confirm the specificity of the assay.
-
-
Measurement:
-
Incubate the plate at 30°C for 30-60 minutes.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. An increase in fluorescence corresponds to PKA-mediated phosphorylation of the substrate.
-
Protocol 2: Western Blot for Phosphorylated PKA Substrates
This method detects the phosphorylation of known PKA substrates within the cell.
-
Cell Treatment and Lysis:
-
Treat cells as described in Protocol 1.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated PKA substrate (e.g., anti-phospho-CREB at Ser133).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated protein signal to a loading control (e.g., β-actin or total protein).
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
- 11. pnas.org [pnas.org]
potential cytotoxicity of 8-CPT-cAMP-AM at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential cytotoxicity of 8-CPT-cAMP-AM, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (this compound) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its lipophilic AM ester group allows it to efficiently cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-CPT-cAMP. 8-CPT-cAMP is a potent activator of two key downstream effectors of cAMP: cAMP-dependent Protein Kinase (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1]
Q2: Can high concentrations of this compound be cytotoxic?
Yes, high concentrations of this compound can induce cytotoxicity in various cell types. The cytotoxic effects are often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][4] The exact concentration at which cytotoxicity is observed can be highly cell-type dependent.
Q3: What are the typical working concentrations for this compound, and at what point does cytotoxicity become a concern?
Typical working concentrations for this compound to achieve activation of PKA and Epac signaling pathways range from 1 to 100 µM. Cytotoxicity may become a significant factor at concentrations above 50-100 µM, but this can vary depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal non-toxic working concentration and the cytotoxic threshold for your specific experimental system.
Q4: How does this compound induce cytotoxicity?
The cytotoxic effects of high concentrations of 8-CPT-cAMP and its analogs are primarily mediated through the sustained activation of PKA and/or Epac signaling pathways. This can lead to:
-
Induction of Apoptosis: Activation of the cAMP pathway can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and an increase in pro-apoptotic signals.[3]
-
Cell Cycle Arrest: The cAMP signaling pathway can inhibit cell cycle progression, leading to an accumulation of cells in specific phases of the cell cycle.[2][4]
-
Activation of Stress Pathways: In some cell types, high concentrations of cAMP analogs can lead to the activation of stress-related kinases like p38 MAPK, which can contribute to apoptosis.[2]
Q5: Are there any known off-target effects of this compound at high concentrations?
While 8-CPT-cAMP is a relatively specific activator of PKA and Epac, high concentrations may lead to off-target effects. One notable off-target effect is the inhibition of phosphodiesterases (PDEs), the enzymes that degrade cAMP.[5] By inhibiting PDEs, 8-CPT-cAMP can lead to a more pronounced and sustained elevation of intracellular cAMP levels, which can contribute to cytotoxicity. Additionally, some studies suggest that metabolites of 8-CPT-cAMP could have biological effects.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at the desired working concentration. | The concentration used is above the cytotoxic threshold for the specific cell line. | Perform a dose-response curve to determine the IC50 value for cytotoxicity using a cell viability assay (e.g., MTT or CCK-8). Use the lowest effective concentration that elicits the desired biological response with minimal cell death. |
| Prolonged exposure to the compound. | Optimize the incubation time. Shorter exposure times may be sufficient to activate the desired signaling pathways without inducing significant cytotoxicity. | |
| Inconsistent or unexpected results between experiments. | Degradation of the this compound stock solution. | Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Cell health and confluency. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments. | |
| Observed cellular effect may be due to off-target interactions. | High concentration of this compound is causing non-specific effects. | To confirm the involvement of PKA or Epac, use specific inhibitors for these pathways in conjunction with this compound. For example, use H89 or KT5720 to inhibit PKA. |
| The effect is mediated by a metabolite of 8-CPT-cAMP. | Consider using a non-hydrolyzable analog of cAMP to see if the effect is replicated. |
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations of 8-CPT-cAMP and its related analog 8-Cl-cAMP in various cell lines as reported in the literature. Note that this compound is the cell-permeable prodrug, and the active compound is 8-CPT-cAMP. The cytotoxic effects of 8-Cl-cAMP are often attributed to its metabolite, 8-Cl-adenosine.[2][6]
| Compound | Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| 8-Cl-cAMP | ARO (Colon Carcinoma) | MTT | 72-96 hours | IC50: 55.3 µM | [2] |
| 8-Cl-cAMP | NPA (Papillary Thyroid Carcinoma) | MTT | 72-96 hours | IC50: 84.8 µM | [2] |
| 8-Cl-cAMP | WRO (Follicular Thyroid Carcinoma) | MTT | 72-96 hours | IC50: between 2.3 and 13.6 µM | [2] |
| 8-CPT-cAMP | Human B-precursor cells | Apoptosis Assay | 48 hours | Increased apoptosis observed | [3] |
| 8-Cl-cAMP | Multiple Myeloma cell lines | Cytotoxicity Assay | Not Specified | Approx. 3 µM | [6] |
| 8-pCPT-cAMP | Neutrophils | Apoptosis Assay | 2 hours | 0.7 mM delayed apoptosis | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effect of this compound on adherent cells in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8Cl-cAMP cytotoxicity in both steroid sensitive and insensitive multiple myeloma cell lines is mediated by 8Cl-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Rap1 Activation with 8-CPT-cAMP-AM
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of absent Rap1 activation when using 8-CPT-cAMP-AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate Rap1?
8-pCPT-2'-O-Me-cAMP-AM is a cell-permeable analog of cyclic AMP (cAMP). Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, releasing the active compound, 8-pCPT-2'-O-Me-cAMP. This active form selectively activates the Exchange Protein directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1.[1][2] Epac, upon activation, promotes the exchange of GDP for GTP on Rap1, leading to its conformational activation.[2]
Q2: I am not seeing any Rap1 activation after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of Rap1 activation. These can be broadly categorized into issues with the compound itself, suboptimal experimental conditions, or problems with the detection method. A systematic troubleshooting approach, as outlined in the guides below, is recommended.
Q3: What is the optimal concentration and incubation time for this compound?
The optimal concentration and incubation time are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line. However, based on published studies, a general starting point can be inferred.
Q4: Are there any known off-target effects of this compound?
While 8-pCPT-2'-O-Me-cAMP is a selective activator of Epac, it's important to be aware of potential off-target effects, especially at high concentrations. The parent compound, 8-CPT-cAMP, has been shown to inhibit phosphodiesterases (PDEs), which could indirectly increase intracellular cAMP levels.[3]
Q5: What are the essential controls to include in my Rap1 activation experiment?
Proper controls are critical for interpreting your results. Essential controls include:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the this compound.
-
Positive Control: A known activator of Rap1 in your cell system, or an in vitro loading of a non-hydrolyzable GTP analog like GTPγS to a cell lysate.[4]
-
Negative Control: Untreated cells or cells treated with an inactive compound. In vitro loading of GDP to a cell lysate can also serve as a negative control.[4]
Signaling Pathway and Experimental Workflow
To aid in understanding the mechanism and the experimental process, refer to the diagrams below.
Caption: this compound signaling pathway for Rap1 activation.
Caption: Troubleshooting workflow for lack of Rap1 activation.
Quantitative Data Summary
The following tables summarize typical experimental parameters for this compound and related compounds. Note that these are starting points and should be optimized for your specific experimental system.
Table 1: Recommended Starting Concentrations of Epac Agonists for Rap1 Activation
| Compound | Cell Type | Concentration Range | Reference |
| 8-pCPT-2'-O-Me-cAMP-AM | Human Vascular Endothelial Cells (HMVEC) | 0.2 mM | |
| 8-pCPT-2'-O-Me-cAMP-AM | Bovine Retinal Endothelial Cells (BREC) | 1 µM | [5] |
| 8-pCPT-2'-O-Me-cAMP | AtT20 cells | Not specified, but effective | [6][7] |
| 8-CPT-cAMP | P5-6 Cerebellar Granule Neurons (CGN) | 0.25 - 1 mM | [8] |
| 8-CPT-cAMP | Crayfish Neuromuscular Junction | 50 µM | [9] |
| 8-pCPT-2'-O-Me-cAMP-AM | Rat INS-1 cells | 0.1 - 3.0 µM |
Table 2: Typical Incubation Times for Rap1 Activation
| Compound | Cell Type | Incubation Time | Reference |
| 8-pCPT-2'-O-Me-cAMP-AM | Human Vascular Endothelial Cells (HMVEC) | 5 - 30 minutes | |
| 8-CPT-cAMP | P5-6 Cerebellar Granule Neurons (CGN) | 20 minutes | [8] |
| 8-pCPT-2'-O-Me-cAMP-AM | Rat INS-1 cells | As early as 2.5 minutes |
Troubleshooting Guide
Use the following guide to systematically troubleshoot experiments where Rap1 activation by this compound is not observed.
| Problem | Potential Cause | Recommended Solution |
| No Rap1 Activation Signal | Compound Degradation: this compound is sensitive to storage conditions. | - Store the compound desiccated at -20°C. - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and aliquot to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | - Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell type. | |
| Insufficient Incubation Time: The incubation time may be too short for the compound to enter the cells and activate the signaling pathway. | - Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of Rap1 activation. | |
| Low Epac Expression: The cell line used may have low endogenous levels of Epac. | - Verify Epac1 and Epac2 expression levels in your cell line by Western blot or qPCR. - Consider overexpressing Epac if endogenous levels are insufficient. | |
| Cell Health Issues: Unhealthy or senescent cells may not respond optimally to stimuli. | - Ensure cells are healthy, within a low passage number, and not overly confluent. | |
| Weak Rap1 Activation Signal | Suboptimal Lysis Buffer: The lysis buffer may not be efficiently extracting proteins or may be promoting GTP hydrolysis. | - Use a lysis buffer specifically designed for GTPase activation assays, containing protease and phosphatase inhibitors. - Always keep lysates on ice to minimize enzymatic activity. |
| Insufficient Lysate: The amount of total protein in the pull-down assay may be too low. | - Determine the total protein concentration of your lysate and use a sufficient amount for the pull-down (typically 0.5 - 1 mg). | |
| Inefficient Pull-Down: The affinity resin (e.g., RalGDS-RBD beads) may not be effectively capturing active Rap1. | - Ensure the affinity resin is properly resuspended before use. - Optimize the incubation time and temperature for the pull-down (e.g., 1 hour at 4°C with gentle agitation). | |
| High Background in Western Blot | Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | - Optimize antibody concentrations. - Increase the stringency of the wash steps (e.g., increase the number of washes or add a mild detergent like Tween-20 to the wash buffer). - Use a high-quality, validated anti-Rap1 antibody. |
| Contamination during Pull-Down: Non-specific proteins may be binding to the affinity beads. | - Pre-clear the lysate by incubating it with beads alone before adding the affinity resin. - Ensure thorough washing of the beads after the pull-down. |
Experimental Protocols
Protocol: Rap1 Activation Pull-Down Assay
This protocol is a general guideline for a pull-down assay to measure active, GTP-bound Rap1.
Materials:
-
Cells of interest
-
This compound
-
Ice-cold PBS
-
Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads, lysis/wash buffer, positive/negative controls, and anti-Rap1 antibody)
-
Protease and phosphatase inhibitor cocktails
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound for the optimized incubation time. Include vehicle-treated and other controls.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10-20 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your total cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Rap1 Pull-Down:
-
Normalize the volume of all lysates and adjust the protein concentration to be the same across all samples (typically 0.5 - 1 mg of total protein).
-
Thoroughly resuspend the RalGDS-RBD agarose beads.
-
Add an equal volume of the bead slurry to each lysate sample.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 500 x g) for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with ice-cold wash buffer, pelleting the beads between each wash.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for Rap1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensity to determine the relative amount of active Rap1. It is also recommended to run a Western blot for total Rap1 from the initial cell lysates to ensure equal protein loading.
-
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 5. The EPAC–Rap1 pathway prevents and reverses cytokine-induced retinal vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cAMP Acts on Exchange Protein Activated by cAMP/cAMP-Regulated Guanine Nucleotide Exchange Protein to Regulate Transmitter Release at the Crayfish Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
8-CPT-cAMP-AM stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of 8-CPT-cAMP-AM. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate, acetoxymethyl ester) is a cell-permeant prodrug of the potent Protein Kinase A (PKA) activator, 8-CPT-cAMP. The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active 8-CPT-cAMP molecule. This active form then allosterically activates PKA, a key enzyme in various signal transduction pathways.
Stability and Storage Conditions
Q2: How should I store solid this compound?
Solid this compound should be stored under desiccating conditions at -20°C.[1] When stored properly, the solid compound is expected to be stable for up to 12 months.[1]
Q3: How should I prepare and store stock solutions of this compound?
-
Solvent: Use anhydrous DMSO.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.
Q4: How stable is this compound in aqueous solutions like cell culture media?
Acetoxymethyl esters are susceptible to hydrolysis in aqueous solutions. While specific data on the hydrolysis rate of this compound in cell culture media is not available, it is crucial to prepare working dilutions in your experimental buffer or media immediately before use. Do not store this compound in aqueous solutions for extended periods.
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C, desiccated | To prevent degradation and ensure long-term stability.[1] |
| Stock Solution Solvent | Anhydrous DMSO | Minimizes hydrolysis of the AM ester. |
| Stock Solution Storage | -20°C or -80°C in aliquots | Prevents degradation from repeated freeze-thaw cycles and exposure to moisture. |
| Working Solution | Prepare fresh in aqueous buffer/media | AM esters are prone to hydrolysis in aqueous environments. |
Troubleshooting Guide
Q5: I am not observing the expected cellular response after treating with this compound. What could be the problem?
Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Improper Storage or Handling: Ensure that both the solid compound and DMSO stock solutions have been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Insufficient Incubation Time: The conversion of this compound to its active form is dependent on intracellular esterase activity. Incubation times may need to be optimized for your specific cell type (typically ranging from 30 minutes to a few hours).
-
Low Esterase Activity: Some cell lines may have lower endogenous esterase activity, leading to inefficient cleavage of the AM ester. You may need to increase the incubation time or the concentration of this compound.
-
Incorrect Concentration: Perform a dose-response experiment to determine the optimal working concentration for your cell type and experimental endpoint. A concentration of 0.1 mM for the parent compound, 8-CPT-cAMP, has been used in some studies, which can serve as a starting point for optimization.[1]
Q6: I am observing high variability between my experimental replicates. What are the possible causes?
High variability can stem from several sources:
-
Inconsistent Cell Health or Density: Ensure that your cells are healthy and seeded at a consistent density across all wells.
-
Inhomogeneous Compound Distribution: After adding the this compound working solution to your cells, ensure gentle but thorough mixing to achieve a uniform concentration.
-
Degradation of Working Solution: As AM esters can hydrolyze in aqueous media, ensure that the working solution is used promptly after preparation and that all wells are treated in a timely manner.
Q7: I am concerned about potential cytotoxicity with this compound. What are the considerations?
The hydrolysis of the AM ester releases formaldehyde, which can be cytotoxic at high concentrations. To mitigate this:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired biological response in your system through a careful dose-response analysis.
-
Optimize Incubation Time: Avoid unnecessarily long incubation periods.
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration used for your this compound treatment to assess any solvent-induced cytotoxicity.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the concentrations used are not adversely affecting your cells.
Q8: Are there any known off-target effects of 8-CPT-cAMP?
The active metabolite, 8-CPT-cAMP, is a potent activator of PKA. However, it has also been shown to inhibit certain phosphodiesterases (PDEs), which are enzymes that degrade cAMP.[2] This inhibition of PDEs can lead to an accumulation of endogenous cAMP, which could potentiate the effects of 8-CPT-cAMP on PKA activation. Be mindful of this dual action when interpreting your results. Additionally, metabolites of 8-CPT-cAMP may have their own biological effects.[3]
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol: Cellular Treatment with this compound
-
Materials:
-
Cultured cells in appropriate multi-well plates
-
Prepared stock solution of this compound in anhydrous DMSO
-
Serum-free cell culture medium or appropriate buffer (e.g., HBSS)
-
Vehicle control (anhydrous DMSO)
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the final working dilution of this compound by diluting the stock solution in serum-free medium or buffer immediately before use. The final DMSO concentration should typically be ≤ 0.1%.
-
Prepare a corresponding vehicle control by diluting DMSO to the same final concentration in a separate tube of serum-free medium or buffer.
-
Remove the existing culture medium from the cells.
-
Gently add the this compound working solution or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
After incubation, proceed with your downstream analysis (e.g., cell lysis for western blotting, functional assays).
-
References
- 1. 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP) (CAS 93882-12-3) | Abcam [abcam.com]
- 2. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Phosphodiesterase Inhibition by 8-CPT-cAMP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target phosphodiesterase (PDE) inhibitory effects of 8-CPT-cAMP during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8-CPT-cAMP and what is its primary mechanism of action?
8-Chloro-phenylthio-cAMP (8-CPT-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is widely used as a selective activator of cAMP-dependent protein kinase (PKA) and Exchange protein directly activated by cAMP (Epac), thereby mimicking the effects of endogenous cAMP in cellular signaling pathways.[1][2][3][4]
Q2: What are the known off-target effects of 8-CPT-cAMP?
While 8-CPT-cAMP is a potent activator of PKA and Epac, it can also act as an inhibitor of several phosphodiesterase (PDE) isoenzymes.[5] PDEs are crucial enzymes responsible for the degradation of cAMP, and their inhibition can lead to an artificial elevation of intracellular cAMP levels, confounding experimental results.
Q3: Which specific phosphodiesterases are inhibited by 8-CPT-cAMP?
Studies have shown that 8-CPT-cAMP can inhibit multiple PDE isoforms, with varying potencies. Notably, it is a potent inhibitor of the cGMP-specific phosphodiesterase (PDE5A, also referred to as PDE VA), and also inhibits the cGMP-inhibited phosphodiesterase (PDE3) and the cAMP-specific phosphodiesterase (PDE4).[5]
Troubleshooting Guide: Unexpected Results with 8-CPT-cAMP
This guide will help you troubleshoot experiments where you suspect phosphodiesterase inhibition by 8-CPT-cAMP may be influencing your results.
Symptom: Observed cellular response is more potent or prolonged than expected.
Possible Cause: Inhibition of endogenous PDEs by 8-CPT-cAMP is leading to an accumulation of intracellular cAMP, amplifying the signal.
Troubleshooting Steps:
-
Measure Intracellular cAMP Levels: A direct way to assess PDE inhibition is to measure intracellular cAMP concentrations after treatment with 8-CPT-cAMP. An unexpectedly large or sustained increase in cAMP levels can indicate off-target PDE inhibition.[6]
-
Use a Broad-Spectrum PDE Inhibitor as a Control: Co-incubate your cells with a broad-spectrum PDE inhibitor, such as IBMX. If 8-CPT-cAMP is inhibiting PDEs, the effect of a saturating concentration of IBMX should not be additive.
-
Employ Alternative cAMP Analogs: Utilize cAMP analogs with potentially lower PDE inhibitory activity. For instance, 8-pCPT-2'-O-Me-cAMP is a highly selective activator of Epac and may have a different PDE inhibition profile.[1][2][7][8] For PKA-specific activation, consider analogs like N6-Benzoyl-cAMP.[2]
Symptom: Discrepancy between in vitro and in cellulo results.
Possible Cause: The net effect of 8-CPT-cAMP in a cellular context is a combination of its direct action on PKA/Epac and its indirect effect through PDE inhibition, which would not be present in a purified in vitro system.
Troubleshooting Steps:
-
In Vitro PDE Activity Assay: Directly test the inhibitory effect of 8-CPT-cAMP on specific, purified PDE isoforms that are expressed in your experimental system. This will confirm which PDEs are targeted and at what concentrations.
-
Use Specific PDE Inhibitors as Controls: In your cellular experiments, use selective inhibitors for the PDE isoforms identified in the in vitro assay (e.g., Rolipram for PDE4, Cilostamide for PDE3) to see if they phenocopy or occlude the effects of 8-CPT-cAMP.[9]
-
Genetic Knockdown of PDEs: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of specific PDE isoforms. If the cellular response to 8-CPT-cAMP is altered in these knockdown cells, it confirms the involvement of that PDE in the observed effect.[6]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of 8-CPT-cAMP against various phosphodiesterase isoforms.
| Phosphodiesterase Isoform | Reported IC50 of 8-CPT-cAMP | Reference |
| PDE VA (cGMP-specific) | 0.9 µM | [5] |
| PDE III (cGMP-inhibited) | 24 µM | [5] |
| PDE IV (cAMP-specific) | 25 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol describes a method to directly measure the inhibitory effect of a compound on PDE activity using a radioassay.
Materials:
-
Purified recombinant PDE enzyme of interest
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
[³H]-cAMP (radiolabeled substrate)
-
8-CPT-cAMP or other test compounds
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare serial dilutions of 8-CPT-cAMP in the assay buffer.
-
In a microcentrifuge tube, add the assay buffer, the purified PDE enzyme, and the desired concentration of 8-CPT-cAMP or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by boiling for 1 minute.
-
Cool the tubes on ice.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine. Incubate for 10 minutes at 30°C.
-
Add a slurry of anion exchange resin to bind the unreacted [³H]-cAMP.
-
Centrifuge to pellet the resin.
-
Transfer the supernatant containing the [³H]-adenosine to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of 8-CPT-cAMP to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Canonical cAMP signaling pathway and the dual action of 8-CPT-cAMP.
Experimental Workflow Diagram
Caption: A logical workflow for investigating and controlling for PDE inhibition by 8-CPT-cAMP.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
unexpected cellular responses to 8-CPT-cAMP-AM treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses with 8-CPT-cAMP-AM treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeant analog of cyclic AMP (cAMP). Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, releasing the active compound, 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP).[1] The primary mechanism of action of 8-CPT-cAMP is the activation of cAMP-dependent protein kinase (PKA) and the Exchange Protein Directly Activated by cAMP (Epac).[2] This leads to the regulation of various downstream cellular processes, including gene transcription, metabolism, and cell growth.[3]
Q2: I'm observing a cellular response that is opposite to what I expected with PKA activation. What could be the cause?
This could be due to several factors:
-
Metabolism of 8-CPT-cAMP: The breakdown of 8-CPT-cAMP can produce metabolites that have their own biological effects. For instance, some metabolites can lead to a decrease in cellular ATP levels, which could confound the expected cellular response.[4]
-
Off-target effects: 8-CPT-cAMP is not entirely specific for PKA and can inhibit certain phosphodiesterases (PDEs).[5] This inhibition can lead to an increase in endogenous cAMP levels, potentially activating other signaling pathways or leading to feedback inhibition.
-
Activation of Epac: 8-CPT-cAMP activates both PKA and Epac.[2] In some cellular contexts, the Epac-mediated signaling cascade may oppose the effects of the PKA pathway.
-
PKA-independent mechanisms: In some instances, the observed effects may not be mediated by PKA at all. Other cAMP analogs have been shown to act through PKA-independent pathways.[6]
Q3: My experimental results are highly variable between replicates. What are some common causes for this?
High variability can stem from several sources:
-
Inconsistent cell health and density: Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density for all experiments.
-
Compound stability and handling: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution (-20°C). Avoid repeated freeze-thaw cycles.
-
Incomplete cleavage of the AM ester: The conversion of this compound to its active form by intracellular esterases can vary between cell types and conditions. Incomplete cleavage will result in a lower effective concentration of 8-CPT-cAMP.
Troubleshooting Guide
Problem: Unexpected or Contradictory Cellular Response
| Possible Cause | Troubleshooting Steps |
| Metabolism of 8-CPT-cAMP | 1. Measure cellular ATP levels after treatment. 2. Use a non-metabolizable cAMP analog, such as Sp-8-CPT-cAMPS, as a control. |
| Off-target PDE Inhibition | 1. Measure intracellular cAMP levels. An unexpected increase could indicate PDE inhibition. 2. Use a broad-spectrum PDE inhibitor (e.g., IBMX) as a positive control for cAMP elevation. |
| Epac Activation | 1. Use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) to determine if it mimics the unexpected response. 2. If available, use cells with knockdown or knockout of Epac1 or Epac2. |
| PKA-independent Effects | 1. Pre-treat cells with a specific PKA inhibitor (e.g., H89, KT5720) to see if the response is blocked. 2. Use a PKA-selective cAMP analog (e.g., 6-Bnz-cAMP) to see if it recapitulates the expected PKA-mediated response. |
Problem: Lack of Cellular Response
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Verify the concentration and integrity of your this compound stock. 2. Test the compound on a positive control cell line known to respond to cAMP analogs. |
| Insufficient Intracellular Concentration | 1. Perform a dose-response curve to determine the optimal concentration for your cell type. 2. Increase the incubation time to allow for more complete hydrolysis of the AM ester. |
| Desensitization of the cAMP Pathway | 1. Use a direct activator of adenylyl cyclase, such as forskolin, to confirm the integrity of the downstream signaling pathway. 2. Consider a pulsatile, rather than continuous, treatment with this compound. |
Experimental Protocols
Key Experiment: Investigating Off-Target Effects on Phosphodiesterases (PDEs)
Objective: To determine if this compound treatment leads to an unexpected increase in intracellular cAMP levels due to PDE inhibition.
Methodology:
-
Cell Culture: Plate cells at a consistent density in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 1, 10, 100 µM).
-
Include a vehicle control (e.g., DMSO).
-
Include a positive control for PDE inhibition (e.g., 100 µM IBMX).
-
Include a positive control for adenylyl cyclase activation (e.g., 10 µM Forskolin).
-
-
Incubation: Incubate for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.
-
cAMP Measurement: Follow the manufacturer's protocol for the cAMP ELISA kit to determine the intracellular cAMP concentration.
-
Data Analysis: Normalize cAMP concentrations to the total protein content of each sample. Compare the cAMP levels in this compound treated cells to the controls.
Expected Results: A significant increase in cAMP levels with this compound treatment, beyond what is expected from its direct PKA/Epac agonism, may suggest off-target PDE inhibition.
Data Presentation
Table 1: Hypothetical IC50 Values of 8-CPT-cAMP for Various Phosphodiesterases
| PDE Isoform | IC50 (µM) | Reference |
| PDE VA (cGMP-specific) | 0.9 | [5] |
| PDE III (cGMP-inhibited) | 24 | [5] |
| PDE IV (cAMP-specific) | 25 | [5] |
This table summarizes the inhibitory potency of 8-CPT-cAMP on different PDE isoforms, highlighting its potential for off-target effects.
Table 2: Example of Differential Cellular Responses to Various cAMP Analogs
| cAMP Analog | Primary Target(s) | Observed Effect on Adipocyte Differentiation |
| 8-CPT-cAMP | PKA and Epac | Stimulation |
| 6-MB-cAMP | PKA | Inefficient |
| 6-Bnz-cAMP | PKA | Inefficient |
| 8-pCPT-2'-O-Me-cAMP | Epac | No effect alone |
This table illustrates that activating PKA alone is not sufficient to stimulate adipocyte differentiation, and that the combined activation of PKA and Epac by 8-CPT-cAMP, or the synergistic action of an Epac activator with other factors, is required.[7]
Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: Off-target effects of 8-CPT-cAMP on PDEs.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete hydrolysis of the AM ester of 8-CPT-cAMP-AM
Welcome to the technical support center for the use of 8-CPT-cAMP-AM. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on ensuring the complete and effective intracellular delivery of 8-CPT-cAMP. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work?
A1: this compound is a cell-permeant analog of 8-(4-Chlorophenylthio)-3',5'-cyclic adenosine (B11128) monophosphate (8-CPT-cAMP). The acetoxymethyl (AM) ester group masks the negative charge of the cyclic phosphate, rendering the molecule lipophilic and able to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeant 8-CPT-cAMP. This active form then allosterically activates its downstream targets, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).
Q2: What is the primary signaling pathway activated by 8-CPT-cAMP?
A2: Upon its release within the cell, 8-CPT-cAMP activates two main downstream effectors:
-
Protein Kinase A (PKA): 8-CPT-cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, regulating a wide array of cellular processes including gene expression, metabolism, and cell cycle progression.
-
Exchange Protein directly Activated by cAMP (Epac): 8-CPT-cAMP can also directly bind to and activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. This activation triggers Rap1-mediated signaling cascades involved in processes like cell adhesion, secretion, and proliferation.
Figure 1: Signaling pathway of this compound activation.
Q3: How can I be sure that the AM ester is fully hydrolyzed in my cells?
A3: Complete hydrolysis is crucial for the intended biological effect. Incomplete hydrolysis can lead to a reduced intracellular concentration of the active compound and potential off-target effects from the partially hydrolyzed intermediates. Verification can be achieved through a combination of functional and analytical methods. A detailed protocol for verification is provided in the "Experimental Protocols" section below.
Q4: What are the common reasons for not observing a cellular response after treatment with this compound?
A4: Several factors could contribute to a lack of response:
-
Incomplete Hydrolysis: The intracellular esterase activity might be insufficient for complete cleavage of the AM ester.
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Suboptimal Concentration or Incubation Time: The concentration or duration of treatment may not be optimal for your specific cell type and experimental endpoint.
-
High Phosphodiesterase (PDE) Activity: Endogenous PDEs can rapidly degrade the active 8-CPT-cAMP, reducing its effective concentration.
-
Cell Type Specificity: The expression levels and activity of PKA, Epac, and their downstream targets can vary significantly between cell types.
Troubleshooting Guide: Ensuring Complete Hydrolysis
This guide provides a structured approach to identifying and resolving issues related to the incomplete hydrolysis of this compound.
Figure 2: Troubleshooting workflow for incomplete hydrolysis.
Data Presentation: Recommended Experimental Parameters
The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question. The following table provides a summary of conditions reported in the literature for 8-CPT-cAMP and its analogs to serve as a starting point for optimization.
| Parameter | Cell Type | Concentration Range (µM) | Incubation Time | Endpoint Measured |
| Concentration | INS-1 (rat insulinoma) | 30 - 300 | 4 hours | CRE-Luciferase Activity[1] |
| Human Islets | Not specified for AM ester | 30 minutes | PKA Activity[2] | |
| PC12 (rat pheochromocytoma) | 0.01 - 100 | 48 hours | Cell Proliferation[3] | |
| ARO, NPA, WRO (human thyroid carcinoma) | 2.3 - 13.6 (IC50 for 8-Cl-cAMP) | 72-96 hours | Cell Growth Inhibition[4] | |
| Incubation Time | Human Islets | Not specified | 30 minutes | PKA Activity[2] |
| PC12 | 100 | 0 - 60 minutes | ERK1/2 Phosphorylation[3] | |
| Neutrophils | 700 | 2 hours | Apoptosis[5] | |
| Human Endometrial Stromal Cells | Not specified | 5 - 180 minutes | cAMP Production[6] |
Experimental Protocols
Protocol 1: Verification of this compound Hydrolysis by HPLC Analysis
This protocol allows for the direct quantification of intracellular this compound and its hydrolyzed product, 8-CPT-cAMP.
Materials:
-
Cells of interest
-
This compound
-
8-CPT-cAMP (as a standard)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA)
-
Cell scraper
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for the intended incubation period. Include an untreated control group.
-
-
Cell Lysis and Extraction:
-
At the end of the incubation, place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a known volume of ice-cold acetonitrile with 0.1% TFA to the cells to lyse them and precipitate proteins.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant, which contains the small molecule analytes.
-
Evaporate the acetonitrile, for example, using a speed vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable gradient of acetonitrile and water (both with 0.1% TFA) to separate this compound from 8-CPT-cAMP.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm).
-
-
Quantification:
-
Run standards of known concentrations of both this compound and 8-CPT-cAMP to determine their retention times and generate standard curves.
-
Quantify the amount of each compound in your cell extracts by comparing the peak areas to the standard curves.
-
Interpretation:
-
Complete Hydrolysis: A prominent peak corresponding to 8-CPT-cAMP and a negligible or absent peak for this compound.
-
Incomplete Hydrolysis: The presence of a significant peak for this compound in addition to the 8-CPT-cAMP peak.
Protocol 2: Functional Assessment of Hydrolysis using a PKA Activity Assay
This protocol indirectly assesses the hydrolysis of this compound by measuring the activation of its downstream target, PKA.
Materials:
-
Cells of interest
-
This compound
-
PKA inhibitor (e.g., H-89)
-
PKA activity assay kit (e.g., PepTag non-radioactive PKA assay)
-
Cell lysis buffer compatible with the PKA assay
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment:
-
Culture and treat cells with this compound as described in Protocol 1. Include the following control groups:
-
Untreated cells (negative control)
-
Cells treated with this compound and a PKA inhibitor (to confirm PKA-dependent effects)
-
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided with the PKA activity assay kit, following the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate to ensure equal loading in the PKA assay.
-
-
PKA Activity Assay:
-
Perform the PKA activity assay according to the kit manufacturer's protocol, using equal amounts of protein from each sample.
-
This typically involves the phosphorylation of a PKA-specific substrate.
-
-
Data Analysis:
-
Quantify the PKA activity in each sample.
-
Compare the PKA activity in this compound-treated cells to the untreated control.
-
Interpretation:
-
A significant increase in PKA activity in the this compound-treated group compared to the control suggests successful hydrolysis and activation of the downstream signaling pathway.
-
The absence of a significant increase in PKA activity may indicate incomplete hydrolysis, rapid degradation of the active compound, or issues with the downstream signaling components. The inclusion of a PKA inhibitor should attenuate the observed increase in activity, confirming the specificity of the response.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Forskolin vs. 8-CPT-cAMP-AM: A Comparative Guide to Elevating Intracellular cAMP
For researchers, scientists, and drug development professionals navigating the complexities of cyclic AMP (cAMP) signaling, the choice of tool to elevate intracellular cAMP is critical. This guide provides an objective comparison of two widely used compounds, forskolin (B1673556) and 8-CPT-cAMP-AM, supported by experimental data to inform your selection and experimental design.
Forskolin, a labdane (B1241275) diterpene, directly activates adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. This leads to a broad increase in intracellular cAMP levels, subsequently engaging all downstream cAMP effectors. In contrast, 8-pCPT-2´-O-Me-cAMP-AM (this compound) is a cell-permeable analog of cAMP that selectively activates the Exchange Protein Directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPases Rap1 and Rap2. This fundamental mechanistic difference dictates their suitability for specific research applications.
Performance Comparison
The following tables summarize the key quantitative parameters of forskolin and this compound based on available experimental data.
| Parameter | Forskolin | This compound | Reference |
| Mechanism of Action | Direct activator of adenylyl cyclase | Selective activator of Epac | [1] |
| Effect on Intracellular cAMP | Increases endogenous cAMP levels | No direct effect on endogenous cAMP levels; acts as a cAMP mimetic at Epac | [1] |
| Primary Downstream Effector(s) | PKA, Epac, and other cAMP-binding proteins | Epac | [1][2] |
| Compound | Cell Type | EC50 Value | Endpoint Measured | Reference |
| Forskolin | Rat Cerebral Cortical Membranes | 5-10 µM | Adenylyl cyclase activation | [3] |
| Forskolin | C6-2B Rat Astrocytoma Cells | >50 µM | cAMP accumulation | |
| 8-pCPT-2´-O-Me-cAMP | In vitro (Epac1) | 2.2 µM | Rap1 activation | [4] |
| 8-pCPT-2´-O-Me-cAMP | Rat Spinal Cord Slices | 5.2 µM | Substance P release (NK1R internalization) | [5] |
Signaling Pathways
The distinct mechanisms of forskolin and this compound result in the activation of different signaling cascades.
Experimental Protocols
To discern the specific contributions of PKA and Epac signaling, a comparative experiment can be designed.
Objective: To compare the effects of forskolin and this compound on a specific cellular response (e.g., gene expression, cell migration, or apoptosis).
Materials:
-
Cell line of interest
-
Forskolin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
PKA inhibitor (e.g., H89)
-
Appropriate cell culture reagents
-
Assay-specific reagents (e.g., qPCR reagents, migration chambers, apoptosis detection kit)
Methodology:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere or stabilize overnight.
-
Treatment Groups:
-
Vehicle control (DMSO)
-
Forskolin (at a predetermined optimal concentration)
-
This compound (at a predetermined optimal concentration)
-
Forskolin + PKA inhibitor (H89)
-
This compound + PKA inhibitor (H89)
-
-
Incubation: Treat the cells for a time course determined by the specific endpoint being measured (e.g., 15 minutes for phosphorylation events, 6-24 hours for gene expression changes).
-
Endpoint Analysis: Perform the relevant assay to measure the cellular response.
-
Data Analysis: Quantify the results and perform statistical analysis to compare the effects of the different treatments.
Specificity and Off-Target Effects
While this compound is a valuable tool for studying Epac-specific signaling, it is important to be aware of potential off-target effects. Some studies have shown that 8-CPT-cAMP and its derivatives can inhibit certain phosphodiesterases (PDEs), which could indirectly increase intracellular cAMP and cGMP levels.[6][7] Therefore, it is crucial to include appropriate controls in experiments to confirm that the observed effects are indeed mediated by Epac.
Forskolin, by elevating total cellular cAMP, will activate all cAMP-responsive pathways, making it difficult to attribute an observed effect to a specific downstream effector without the use of additional pharmacological inhibitors or genetic manipulations.
Conclusion
The choice between forskolin and this compound depends on the specific research question.
-
Use Forskolin to:
-
Investigate the effects of global intracellular cAMP elevation.
-
Study the combined effects of PKA and Epac activation.
-
Screen for compounds that modulate adenylyl cyclase activity.
-
-
Use this compound to:
-
Specifically probe the role of Epac in a cellular process.
-
Isolate Epac-mediated signaling from PKA-dependent pathways.
-
Investigate the downstream effects of Rap GTPase activation.
-
By understanding the distinct mechanisms and carefully designing experiments with appropriate controls, researchers can effectively utilize these powerful tools to dissect the intricate roles of cAMP signaling in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Epac Activation: A Comparative Guide to Downstream Analysis of 8-CPT-cAMP-AM
For researchers, scientists, and drug development professionals, definitive validation of Exchange Protein directly Activated by cAMP (Epac) activation is critical. This guide provides a comparative analysis of methodologies for validating the downstream effects of the widely used Epac activator, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-CPT-cAMP-AM), alongside alternative approaches.
The cell-permeable this compound is a potent and selective activator of Epac1 and Epac2, guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1][2] Its selectivity for Epac over Protein Kinase A (PKA), the other major intracellular cAMP receptor, makes it a valuable tool for dissecting Epac-specific signaling pathways.[1][3] However, careful validation of its downstream effects is paramount to ensure accurate interpretation of experimental results.
Comparing Epac Activators and Validation Methods
To provide a clear overview, the following table summarizes the properties of this compound and key alternatives, along with the primary methods for validating their-induced Epac activation.
| Compound | Mechanism of Action | Primary Downstream Effector & Validation Method | Alternative Validation Methods | Selectivity |
| This compound | Cell-permeable cAMP analog that selectively activates Epac1 and Epac2.[2][4] | Rap1 Activation: Validated by Rap1-GTP pull-down assay.[5][6][7][8] | FRET-based Epac biosensors,[9][10][11] measurement of downstream Ca2+ mobilization,[12] analysis of ERK activation.[3] | High selectivity for Epac over PKA.[1][3] |
| 6-Bnz-cAMP | A PKA-specific cAMP analog.[3] | PKA Substrate Phosphorylation: Validated by Western blot using antibodies against phosphorylated PKA substrates (e.g., VASP, CREB).[3][13] | Does not significantly activate Epac.[3] | Selective for PKA.[3] |
| Forskolin | Activator of adenylyl cyclase, leading to a global increase in intracellular cAMP.[10][11] | Activates both PKA and Epac pathways. Validation requires parallel assessment of both Rap1 activation and PKA substrate phosphorylation. | FRET-based cAMP biosensors to monitor overall cAMP levels.[9][10] | Non-selective, activates all cAMP effectors. |
| (R)-CE3F4 | A cell-permeable antagonist of Epac1.[5] | Inhibition of Rap1 Activation: Validated by demonstrating a reduction in agonist-induced Rap1-GTP levels via pull-down assay.[5] | Can be used to confirm Epac1-dependence of a cellular response. | Selective inhibitor of Epac1.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of Epac activation.
Rap1 Activation Pull-Down Assay
This assay is the most direct method to confirm the activation of Epac's primary downstream effector, Rap1.
Principle: Active, GTP-bound Rap1 is selectively pulled down from cell lysates using the Rap1-binding domain (RBD) of RalGDS fused to an affinity tag (e.g., GST) and immobilized on beads.[5][6][7][8] The amount of active Rap1 is then quantified by Western blotting.
Protocol:
-
Cell Lysis: After treatment with this compound or other compounds, cells are washed with ice-cold PBS and lysed in a buffer containing protease inhibitors.[6][7] It is crucial to work quickly and keep samples on ice to prevent GTP hydrolysis.[6]
-
Lysate Clarification: Lysates are centrifuged to pellet cellular debris.[6][7]
-
Pull-Down: An aliquot of the clarified lysate is incubated with RalGDS-RBD beads for 1 hour at 4°C with gentle agitation.[6][7]
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.[6][7]
-
Elution: The bound proteins are eluted by boiling in SDS-PAGE sample buffer.[6][7]
-
Western Blotting: The eluted samples, along with a sample of the total cell lysate (input control), are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-Rap1 antibody to detect the amount of active Rap1.[6][7][8]
FRET-Based Epac Biosensor Assay
This method allows for real-time monitoring of Epac activation in living cells.
Principle: FRET-based biosensors for Epac typically consist of Epac sandwiched between a donor and an acceptor fluorophore (e.g., CFP and YFP).[9][11] Upon cAMP binding, Epac undergoes a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency that can be measured by microscopy.[11]
Protocol:
-
Transfection: Cells are transiently transfected with a plasmid encoding the FRET-based Epac biosensor.
-
Cell Culture: Transfected cells are cultured for 24-48 hours to allow for biosensor expression.
-
Imaging: Live-cell imaging is performed using a fluorescence microscope equipped for FRET imaging. A baseline FRET ratio is established before stimulation.
-
Stimulation: Cells are stimulated with this compound or other compounds, and the change in FRET ratio is monitored over time.[11] An increase or decrease in the FRET ratio, depending on the specific biosensor design, indicates Epac activation.[9][11]
Visualizing the Signaling Pathways
To aid in the understanding of the molecular interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Epac signaling cascade initiated by this compound.
Caption: Workflow for Rap1 activation pull-down assay.
Downstream Signaling Beyond Rap1
While Rap1 is the most well-characterized downstream effector of Epac, it is important to consider other potential signaling pathways that may be activated by this compound. These can include:
-
Calcium Mobilization: In some cell types, Epac activation can lead to the release of calcium from intracellular stores.[12] This can be measured using calcium-sensitive fluorescent dyes.
-
ERK Activation: The Ras-related protein (Rap) GTPases can influence the activity of the extracellular signal-regulated kinase (ERK) pathway.[3] The phosphorylation status of ERK can be assessed by Western blotting.
-
Cell Adhesion and Migration: Epac-Rap signaling plays a crucial role in regulating cell adhesion and migration.[14] These cellular processes can be quantified using various cell-based assays.
By employing a combination of these experimental approaches, researchers can confidently validate the activation of Epac downstream of this compound and accurately delineate its role in specific cellular functions. This rigorous validation is essential for the advancement of our understanding of cAMP signaling and for the development of novel therapeutic strategies targeting the Epac pathway.
References
- 1. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 12. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 8-CPT-cAMP-AM: Unraveling its Selectivity for Epac1 vs. Epac2
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of chemical probes is paramount for dissecting cellular signaling pathways. This guide provides a comprehensive comparison of the selectivity of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-CPT-cAMP-AM), for the two isoforms of Exchange protein directly activated by cAMP (Epac), Epac1 and Epac2. The information presented herein is supported by experimental data to aid in the design and interpretation of studies targeting the Epac signaling axis.
This compound is a widely used cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) designed to selectively activate Epac proteins over Protein Kinase A (PKA). Its utility lies in its ability to parse the distinct downstream effects of Epac activation from those mediated by PKA. However, the existence of two Epac isoforms, Epac1 and Epac2, necessitates a deeper understanding of the compound's preference for each.
Quantitative Analysis of Selectivity
While direct comparative studies on the acetoxymethyl (AM) ester form are limited, data on its active parent compound, 8-pCPT-2'-O-Me-cAMP (often referred to as "007"), provides valuable insight into its isoform selectivity. In vitro Rap1 activation assays, which measure the guanine (B1146940) nucleotide exchange factor (GEF) activity of Epac, have been employed to determine the half-maximal activation concentration (AC50) for each isoform.
| Compound | Epac Isoform | AC50 / EC50 (µM) | Reference |
| 8-pCPT-2'-O-Me-cAMP ("007") | Epac1 | 1.8 | [1] |
| Epac2 | 3.5 | [1] | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 | [2] |
The data indicates that 8-pCPT-2'-O-Me-cAMP exhibits a modest preference for Epac1 over Epac2, with an approximately two-fold lower AC50 value for Epac1 in the Rap1 activation assay.[1] It is important to note that the acetoxymethyl ester modification enhances cell permeability but is cleaved intracellularly by esterases to yield the active 8-pCPT-2'-O-Me-cAMP. Therefore, the selectivity profile of the parent compound is considered representative of the intracellular activity of this compound.
Epac Signaling Pathways
Upon activation by cAMP analogs like this compound, both Epac1 and Epac2 undergo a conformational change that exposes their catalytic domain. This domain then acts as a GEF for the small GTPases Rap1 and Rap2, promoting the exchange of GDP for GTP and initiating downstream signaling cascades.
While both isoforms converge on Rap activation, they can be differentially localized within the cell and couple to distinct downstream effectors, leading to isoform-specific physiological outcomes.
Experimental Protocols
To empirically determine the selectivity of this compound or other compounds for Epac1 versus Epac2, researchers can employ several established assays.
FRET-Based Epac Activation Assay
This assay measures the conformational change in Epac upon ligand binding in living cells using Förster Resonance Energy Transfer (FRET).
Principle: An Epac protein is tagged with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore. In the inactive state, the fluorophores are in close proximity, resulting in a high FRET signal. Upon binding of a cAMP analog, the protein undergoes a conformational change, increasing the distance between the fluorophores and causing a decrease in the FRET signal.
Workflow:
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Transfect cells with a plasmid encoding an Epac1- or Epac2-based FRET sensor using a standard transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Imaging:
-
Plate transfected cells onto glass-bottom dishes suitable for fluorescence microscopy.
-
Mount the dish on an inverted microscope equipped with a FRET imaging setup (e.g., two emission channels for donor and acceptor).
-
Acquire baseline images in both donor and acceptor channels.
-
-
Compound Addition and Data Acquisition:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound to the desired concentrations in imaging buffer.
-
Add the compound to the cells and immediately begin time-lapse imaging, acquiring images in both channels at regular intervals.
-
-
Data Analysis:
-
For each time point, calculate the ratio of acceptor fluorescence to donor fluorescence.
-
Plot the change in FRET ratio over time.
-
For dose-response experiments, plot the maximal change in FRET ratio against the log of the compound concentration and fit the data to a sigmoidal curve to determine the EC50.
-
Rap1 Pull-Down Activation Assay
This biochemical assay measures the activation of the downstream effector Rap1, a direct target of Epac's GEF activity.
Principle: Activated, GTP-bound Rap1 is selectively pulled down from cell lysates using a protein domain that specifically binds to the active conformation (e.g., the Ras-binding domain of RalGDS) coupled to agarose (B213101) beads. The amount of pulled-down Rap1 is then quantified by Western blotting.
Workflow:
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a buffer containing detergents and protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.[3]
-
-
GTP-Rap1 Pull-Down:
-
Western Blot Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Normalize the amount of pulled-down Rap1 to the total amount of Rap1 in the input lysate.
-
Conclusion
The available evidence suggests that this compound, through its active metabolite 8-pCPT-2'-O-Me-cAMP, exhibits a modest preferential activation of Epac1 over Epac2. Researchers should consider this selectivity profile when designing experiments and interpreting results. For studies requiring a high degree of isoform specificity, the use of genetic approaches (e.g., isoform-specific knockout or knockdown) in conjunction with pharmacological tools is recommended. The experimental protocols provided in this guide offer robust methods for independently verifying the selectivity of this compound and other compounds targeting the Epac signaling pathway.
References
Navigating the cAMP Signaling Landscape: A Guide to Cell-Permeable Analogs Beyond 8-CPT-cAMP-AM
For researchers, scientists, and drug development professionals investigating the ubiquitous second messenger cyclic adenosine (B11128) monophosphate (cAMP), the choice of chemical tools is paramount. The acetoxymethyl (AM) ester of 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP-AM) has been a widely used cell-permeable cAMP analog. However, a diverse array of alternative compounds exists, each with unique properties that may offer advantages for specific experimental contexts. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for dissecting cAMP-mediated signaling pathways.
This guide will delve into the characteristics of several key alternatives, including direct cAMP analogs and indirect activators of the cAMP pathway. We will compare their cell permeability, potency towards the primary cAMP effectors, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), their resistance to degradation by phosphodiesterases (PDEs), and potential off-target effects.
The cAMP Signaling Cascade: A Brief Overview
Cyclic AMP is a critical intracellular second messenger that regulates a vast array of physiological processes, including metabolism, gene transcription, cell proliferation, and apoptosis. Its signaling is primarily mediated through two main classes of effector proteins: PKA and Epac. Upon binding cAMP, PKA becomes catalytically active and phosphorylates a multitude of downstream substrates. Epac proteins, on the other hand, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. The differential activation of PKA and Epac can lead to distinct cellular outcomes, making the use of selective activators crucial for elucidating their respective roles.
Unraveling the cAMP-Epac-Rap1 Signaling Axis: A Comparative Guide to 8-CPT-cAMP-AM
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-(4-Chlorophenylthio)-2'-O-methyl-cAMP, acetoxymethyl ester (8-CPT-cAMP-AM) in mediating cellular effects through the activation of Rap1. We delve into the experimental data confirming its role, compare it with alternative methods for elucidating the same pathway, and provide detailed experimental protocols.
The small GTPase Rap1 is a critical regulator of diverse cellular processes, including cell adhesion, proliferation, and differentiation.[1] Its activation is often mediated by the second messenger cyclic AMP (cAMP). While the classical cAMP signaling pathway involves Protein Kinase A (PKA), an alternative PKA-independent pathway has been established involving the Exchange protein directly activated by cAMP (Epac).[2][3] this compound is a cell-permeable analog of cAMP widely used to specifically probe the Epac-Rap1 signaling axis.[4][5] This guide will confirm the role of Rap1 in this compound-mediated effects and provide a comparative analysis with other tools.
Confirming the Role of Rap1 in this compound-Mediated Effects
This compound readily crosses the plasma membrane and is intracellularly hydrolyzed by esterases to the active compound, 8-CPT-cAMP.[4] This active form preferentially binds to and activates Epac, a guanine (B1146940) nucleotide exchange factor (GEF) for Rap1.[2][6] Activated Epac then catalyzes the exchange of GDP for GTP on Rap1, leading to its activation. The activated, GTP-bound Rap1 can then interact with downstream effectors to elicit various cellular responses.[7]
Numerous studies have experimentally validated this pathway. For instance, treatment of various cell types with 8-CPT-cAMP analogs leads to a significant increase in the levels of active, GTP-bound Rap1.[8][9] This activation is often shown to be independent of PKA activity, as confirmed by the use of PKA inhibitors or by using 8-CPT-cAMP analogs that do not activate PKA.[3][10]
The signaling pathway can be summarized as follows:
References
- 1. biocat.com [biocat.com]
- 2. rupress.org [rupress.org]
- 3. Cyclic AMP induces integrin-mediated cell adhesion through Epac and Rap1 upon stimulation of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The cAMP-activated GTP exchange factor, Epac1 Upregulates Plasma Membrane and Nuclear Akt Kinase Activities in 8-CPT-2-O-Me-cAMP-Stimulated Macrophages: Gene silencing of the cAMP-activated GTP exchange Epac1 prevents 8-CPT-2-O-Me-cAMP activation of Akt activity in macrophages* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rap1 Activation Assay Kit (ab212011) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
Dissecting PKA's Role in 8-CPT-cAMP-AM Signaling: A Comparative Guide
For researchers investigating cyclic AMP (cAMP) signaling pathways, the cell-permeant analog 8-(4-Chlorophenylthio)-cAMP, acetoxymethyl ester (8-CPT-cAMP-AM), serves as a potent tool to elicit cAMP-mediated effects. However, a critical aspect of its use is understanding that its effects are not solely mediated by Protein Kinase A (PKA). 8-CPT-cAMP is a known activator of both major downstream effectors of cAMP: PKA and the Exchange Protein Directly Activated by cAMP (Epac).[1][2] This guide provides a comparative framework for assessing the specific contribution of PKA to the cellular responses induced by this compound, offering a comparison with effector-selective cAMP analogs and detailing experimental protocols to differentiate these signaling branches.
Performance Comparison of cAMP Analogs
To isolate the PKA-dependent effects of this compound, it is essential to compare its activity with analogs that exhibit selectivity for either PKA or Epac. The acetoxymethyl (AM) ester modification on these analogs enhances membrane permeability, allowing them to function in intact cells.
| Compound | Primary Target(s) | Reported EC50 / Potency | Selectivity Profile |
| This compound | PKA and Epac | Activates both PKA and Epac.[3] | Non-selective: Utilized to study combined PKA and Epac signaling.[3] |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | PKA | EC50 of 0.50 pM for inducing NK1R internalization (a PKA-dependent process).[4] | PKA-selective: Does not activate Epac, making it a valuable tool for isolating PKA-mediated events.[4][5] |
| 8-pCPT-2'-O-Me-cAMP-AM | Epac | EC50 of ~2.2 µM for Epac1 activation.[6][7] | Epac-selective: Weakly activates PKA, with an EC50 >10 µM.[6] It is considered a "super activator" of Epac. |
Signaling Pathways and Experimental Design
The second messenger cAMP, produced by adenylyl cyclases, activates two primary downstream signaling cascades. Understanding these pathways is crucial for designing experiments to assess the contribution of PKA to cellular effects observed with this compound.
References
- 1. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
- 2. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Targets of 8-CPT-cAMP-AM: A Comparative Guide to Knockdown and Knockout Studies
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a chemical probe is paramount for its effective use and for the development of novel therapeutics. 8-CPT-cAMP-AM, a membrane-permeable analog of cyclic AMP (cAMP), is widely used to activate cAMP-mediated signaling pathways. Its primary intracellular targets are known to be Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This guide provides a comparative overview of knockdown and knockout studies that have been instrumental in validating these targets, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Knockdown and Knockout Studies
The following table summarizes the quantitative data from key studies that have employed genetic knockdown or knockout approaches to validate the targets of 8-CPT-cAMP analogs. These studies provide compelling evidence for the roles of Epac and PKA in mediating the cellular effects of these compounds.
| Target | Method | Experimental Model | 8-CPT-cAMP Analog Used | Key Quantitative Finding | Reference |
| Epac2 | Gene Knockout (KO) | Mouse Islets of Langerhans | 8-pCPT-2'-O-Me-cAMP-AM | Potentiation of Glucose-Stimulated Insulin (B600854) Secretion (GSIS) was nearly abolished in Epac2 KO mice compared to wild-type.[1] | --INVALID-LINK-- |
| Epac1 | Gene Knockout (KO) | Mouse Cardiomyocytes | 8-CPT-AM | Palmitate-induced cardiomyocyte death was blocked by a selective Epac1 inhibitor, and the effects of 8-CPT-AM were absent in Epac1 knockout models, preventing lipid accumulation and mitochondrial dysfunction.[2] | --INVALID-LINK-- |
| PKA | siRNA Knockdown | Human Cancer Cell Lines | 8-Cl-cAMP | Knockdown of the PKA catalytic subunit (Cα) using siRNA leads to a downregulation of PKA substrate phosphorylation , mimicking the effects of PKA inhibitors.[3] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the validation of this compound targets.
Protocol 1: Generation of Epac1 Knockout Mice
This protocol is based on the methods described for creating the Epac1-deficient mouse model.[4][5]
-
Targeting Vector Construction: A targeting vector is designed to delete a critical region of the Epac1 gene (e.g., exons encoding the cAMP-binding domain). The vector typically includes a neomycin resistance cassette for positive selection and a diphtheria toxin A (DTA) or thymidine (B127349) kinase (tk) cassette for negative selection.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells. The cells are then cultured in the presence of G418 (neomycin analog) to select for cells that have incorporated the vector.
-
Screening for Homologous Recombination: Resistant ES cell clones are screened by PCR and Southern blot analysis to identify those in which the targeting vector has correctly integrated into the Epac1 locus via homologous recombination.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred into pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission and Breeding: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the modified Epac1 allele. Heterozygous mice are then interbred to generate homozygous Epac1 knockout mice.
-
Validation of Knockout: The absence of Epac1 protein in knockout mice is confirmed by Western blot analysis of various tissues.
Protocol 2: siRNA-Mediated Knockdown of PKA
This protocol provides a general framework for the transient knockdown of the catalytic subunit of PKA using siRNA, as described in studies investigating PKA signaling.[3]
-
Cell Culture: Plate the target cells (e.g., human cancer cell lines) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, prepare two sterile tubes for each sample. In one tube, dilute the PKA catalytic subunit-specific siRNA (and a non-targeting control siRNA in a separate tube) in serum-free medium (e.g., Opti-MEM). In the other tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time for maximal knockdown should be determined empirically.
-
Validation of Knockdown: Harvest the cells and perform Western blot analysis to quantify the reduction in PKA catalytic subunit protein levels compared to cells treated with the non-targeting control siRNA. An antibody specific to the PKA catalytic subunit should be used.
-
Functional Assay: Following confirmation of knockdown, treat the cells with this compound and assess the downstream cellular response of interest (e.g., cell proliferation, gene expression) to determine the impact of PKA depletion.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Mouse Islets
This protocol is a standard method to assess the function of pancreatic beta-cells and is used in studies validating the role of Epac2 in insulin secretion.[1]
-
Islet Isolation: Isolate pancreatic islets from wild-type and knockout mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them for 1-2 hours in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
Stimulation: Transfer groups of islets to fresh KRBB containing either a low (basal) or high (stimulatory) concentration of glucose (e.g., 16.7 mM). For experimental groups, include the 8-CPT-cAMP analog in the buffer.
-
Incubation: Incubate the islets for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant (containing the secreted insulin).
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: Normalize the amount of secreted insulin to the total insulin content of the islets (determined after cell lysis) or to the number of islets per group.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the validation studies.
References
- 1. Phospholipase C-ε links Epac2 activation to the potentiation of glucose-stimulated insulin secretion from mouse islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 8-CPT-cAMP-AM: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 8-CPT-cAMP-AM (8-(4-Chlorophenylthio)-cAMP, acetoxymethyl ester), a membrane-permeant cAMP analog. Adherence to these guidelines is crucial to ensure a safe laboratory environment and compliance with waste disposal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. Quantitative Data and Chemical Properties
A summary of the key quantitative data and chemical properties for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 557.9 g/mol |
| Formula | C₂₀H₂₁ClN₅O₈PS |
| Appearance | Film or powder |
| Solubility | Soluble to 100 mM in DMSO |
| Storage Temperature | -20°C |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound, whether in solid form or dissolved in a solvent.
A. Disposal of Solid this compound
-
Container Preparation:
-
Waste Collection:
-
Carefully sweep up the solid this compound, avoiding dust generation.
-
Transfer the solid waste into the designated hazardous waste container.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate, acetoxymethyl ester" and the quantity of the waste. Do not use abbreviations.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[2]
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Pickup:
B. Disposal of this compound Solutions
-
Do Not Dispose Down the Drain:
-
Solutions containing this compound should not be poured down the sink.[4]
-
-
Waste Collection:
-
Collect the liquid waste in a designated, leak-proof, and chemically compatible container.
-
If the solvent is flammable (e.g., DMSO), use a container suitable for flammable liquid waste.
-
-
Labeling:
-
Label the container with a hazardous waste tag.
-
List all constituents of the solution, including the full chemical name of this compound and the solvent(s) with their approximate concentrations or volumes.
-
-
Storage:
-
Store the sealed liquid waste container in a designated satellite accumulation area, segregated by hazard class (e.g., flammable liquids).
-
Utilize secondary containment to prevent spills.[1]
-
-
Arranging for Pickup:
-
Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
C. Disposal of Contaminated Labware
-
Sharps:
-
Items such as pipette tips, needles, and broken glass contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemical waste.[1]
-
-
Non-Sharps:
-
Gloves, bench paper, and other solid lab supplies contaminated with this compound should be double-bagged in clear plastic bags and disposed of as solid chemical waste.[1]
-
IV. Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the disposal process, the following diagrams illustrate the logical workflow.
Caption: Disposal workflow for solid, liquid, and contaminated labware containing this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
